sodium;2-aminoacetate;hydrate
Description
BenchChem offers high-quality sodium;2-aminoacetate;hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about sodium;2-aminoacetate;hydrate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
sodium;2-aminoacetate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2.Na.H2O/c3-1-2(4)5;;/h1,3H2,(H,4,5);;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJQGPVMMRXSQW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])N.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(=O)[O-])N.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6NNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Physicochemical Characterization of Sodium 2-Aminoacetate Hydrate
Topic: Physicochemical Properties of Sodium 2-Aminoacetate Hydrate (Sodium Glycinate) Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
Sodium 2-aminoacetate (Sodium Glycinate), commonly encountered as a hydrate, represents a critical class of amino acid salts with extensive utility in pharmaceutical formulation, chemical synthesis, and industrial gas treatment.[1] As the sodium salt of glycine (the simplest stable amino acid), it combines high water solubility with significant buffering capacity in the alkaline range (pH 8.5–10.5). This guide provides a rigorous examination of its solid-state properties, solution thermodynamics, and thermal stability, offering actionable protocols for its synthesis and application in drug development.
Chemical Identity & Nomenclature
Accurate identification is prerequisite to experimental reproducibility.[1] Sodium glycinate exists in equilibrium between its anhydrous and hydrated forms depending on environmental humidity.[1]
| Parameter | Data |
| IUPAC Name | Sodium 2-aminoacetate |
| Common Name | Sodium Glycinate (Monohydrate) |
| CAS Number | 6000-44-8 (General/Anhydrous) |
| Molecular Formula | C₂H₄NNaO₂ (Anhydrous) | C₂H₄NNaO₂[2][3][4][5][6][7][8][9][10] · H₂O (Monohydrate) |
| Molecular Weight | 97.05 g/mol (Anhydrous) | 115.06 g/mol (Monohydrate) |
| SMILES | [Na+].NCC([O-])=O |
| Appearance | White, crystalline, hygroscopic powder |
Physicochemical Characterization
Solid-State Properties
Sodium glycinate crystallizes in a monoclinic crystal system.[1][11][12] The lattice structure is stabilized by ionic interactions between the sodium cation and the carboxylate group of the glycinate anion, alongside hydrogen bonding networks involving the amine group and water of crystallization (in the hydrate form).
-
Hygroscopicity: The compound is significantly hygroscopic.[1] Exposure to ambient moisture leads to the formation of the monohydrate and potentially deliquescence at high relative humidity (>60% RH).
-
Crystal Habit: Typically forms prisms or plates upon recrystallization from ethanol/water mixtures.[1]
Thermal Analysis (TGA & DSC)
Thermal stability is a defining characteristic for processing conditions.[1] The decomposition profile is multi-stage:
-
Dehydration (Hydrate form): Endothermic event typically observed between 100°C – 150°C , corresponding to the loss of the water of crystallization.
-
Melting/Decomposition: The anhydrous salt exhibits a melting transition with concurrent decomposition at approximately 236°C – 290°C (heating rate dependent).[1]
-
Degradation: Above 300°C, the organic matrix degrades, releasing CO₂, NH₃, and leaving a residue of Sodium Carbonate (Na₂CO₃).
Solution Chemistry & Solubility
Sodium glycinate is highly soluble in water due to its ionic nature and the high polarity of the glycinate zwitterion.
-
Solubility (Water): > 30 g/100 mL at 25°C.[1]
-
Solubility (Organic Solvents): Sparingly soluble in ethanol; insoluble in non-polar solvents (ether, hexane).[1]
-
pH Profile: A 1% (w/v) aqueous solution yields a pH of approximately 8.5 – 9.5 .[1]
-
Buffering Capacity: It forms an effective buffer system in the pH 9.0 – 10.5 range, utilized to stabilize alkaline-labile active pharmaceutical ingredients (APIs).[1]
Applications in Drug Development & Industry
Pharmaceutical Excipient
-
Disintegrant/Solubilizer: Used in oral solid dosage forms to enhance the dissolution rate of poorly soluble acidic drugs via salt formation in situ.
-
Buffering Agent: Critical in parenteral formulations requiring an alkaline pH to prevent precipitation of the active moiety.
-
Chelation: The amine and carboxylate groups can chelate trace metal ions, acting as a secondary stabilizer against oxidation.
CO₂ Capture (Industrial)
Sodium glycinate solutions are employed as "green" absorbents for carbon dioxide.[1] The amine group reacts with CO₂ to form a carbamate, a reversible reaction that allows for solvent regeneration.
Visualizations & Logic Pathways
Figure 1: Synthesis and Dissociation Pathway
This diagram illustrates the chemical transformation from Glycine to Sodium Glycinate and its equilibrium behavior in aqueous solution.
Caption: Stoichiometric conversion of Glycine to Sodium Glycinate and subsequent ionic dissociation in aqueous media.
Figure 2: Pharmaceutical Mechanism of Action
This diagram details how Sodium Glycinate functions within a drug formulation to enhance stability and solubility.[1]
Caption: Mechanism of Sodium Glycinate as a functional excipient: pH buffering facilitates in-situ salt formation of acidic drugs, while chelation improves chemical stability.
Experimental Protocols
Protocol A: Laboratory Synthesis & Purification
Objective: To synthesize high-purity Sodium Glycinate Monohydrate for analytical characterization.
-
Stoichiometric Mixing: Dissolve 75.07 g (1.0 mol) of Glycine (USP Grade) in 200 mL of deionized water.
-
Neutralization: Slowly add 40.0 g (1.0 mol) of Sodium Hydroxide pellets (or equivalent 50% w/w solution) to the glycine slurry under constant stirring.
-
Clarification: Once dissolved, filter the solution through a 0.45 µm membrane to remove particulates.
-
Crystallization: Concentrate the solution via rotary evaporation at 50°C until a thick syrup forms. Add 500 mL of absolute ethanol to induce precipitation.
-
Isolation: Filter the white precipitate under vacuum. Wash twice with cold ethanol.[1]
-
Drying: Dry the crystals in a vacuum oven at 40°C for 12 hours. (Higher temperatures may dehydrate the product).[1]
Protocol B: Preparation of Glycine-NaOH Buffer (pH 10.0)
Objective: To prepare a standard biological buffer for enzymatic assays.
-
Stock Solution A (Glycine): Prepare a 0.2 M solution by dissolving 1.50 g of Glycine in 100 mL of DI water.
-
Stock Solution B (NaOH): Prepare a 0.2 M solution by dissolving 0.80 g of NaOH in 100 mL of DI water.
-
Titration: To 50 mL of Stock Solution A, slowly add Stock Solution B while monitoring with a calibrated pH meter until pH 10.0 is reached (approx. 8-10 mL required).
-
Final Adjustment: Dilute to a final volume of 200 mL with DI water to achieve a 0.05 M effective concentration.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4684308, Sodium Glycinate.[1] Retrieved from [Link][1]
-
American Chemical Society (2009). Physical Properties of Aqueous Sodium Glycinate Solution as an Absorbent for Carbon Dioxide Removal.[1] Journal of Chemical & Engineering Data.[1] Retrieved from [Link]
Sources
- 1. Sodium aminoacetate--water (1/1/1) | C2H6NNaO3 | CID 23671208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sodium Glycinate | C2H4NNaO2 | CID 4684308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Glycine-Sodium Hydroxide Buffer (0.08 M, pH 10) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 4. Synthesis and Characterization of Na3SbS4 Solid Electrolytes via Mechanochemical and Sintered Solid-State Reactions: A Comparative Study [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. psecommunity.org [psecommunity.org]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. Buy Sodium glycinate | 6000-44-8 [smolecule.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. protocols.io [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of Sodium;2-aminoacetate;hydrate in Organic Solvents
Introduction: The Significance of Sodium Glycinate Hydrate Solubility
Sodium;2-aminoacetate;hydrate, commonly known as sodium glycinate hydrate, is the sodium salt of the simplest amino acid, glycine. It is a key intermediate and excipient in the pharmaceutical and biotechnology sectors, valued for its buffering capacity, biocompatibility, and role as a stabilizer in complex formulations.[1] Its utility in drug development often hinges on its solubility characteristics, not just in aqueous systems, but critically, in organic solvents.
The solubility of this ionic, hydrated salt in non-aqueous media is a pivotal parameter that governs a range of processes, from reaction kinetics in synthetic chemistry to purification via crystallization and the formulation of non-aqueous drug delivery systems. Understanding and predicting its behavior in organic solvents is essential for process optimization, ensuring product purity, and developing stable, effective final products. This guide provides an in-depth exploration of the theoretical underpinnings, quantitative data, and experimental methodologies related to the solubility of sodium glycinate hydrate in organic solvents.
Section 1: Theoretical Framework of Solubility
The dissolution of an ionic, hydrated compound like sodium glycinate hydrate in an organic solvent is a complex interplay of intermolecular forces. The overarching principle "like dissolves like" provides a preliminary framework, but a deeper, mechanistic understanding is required for predictive power in a research and development setting.[2]
The Energetics of Dissolution
Solubility is fundamentally a thermodynamic process governed by the Gibbs free energy change (ΔG) of dissolution. For dissolution to be spontaneous, ΔG must be negative. This is determined by the balance between the lattice energy of the solid and the solvation energy of the ions.
-
Lattice Energy : This is the energy required to break apart the ionic crystal lattice of sodium glycinate hydrate. It is a significant energy barrier that must be overcome.
-
Solvation Energy : This is the energy released when the dissociated sodium cations (Na+) and glycinate anions (H₂NCH₂COO⁻) interact with the solvent molecules.
The poor solubility of many ionic compounds in organic solvents stems from the fact that the solvation energy provided by the less polar organic molecules is often insufficient to overcome the high lattice energy of the salt.[3]
Key Physicochemical Drivers
Several factors dictate the extent to which sodium glycinate hydrate will dissolve in a given organic solvent:
-
Solvent Polarity : Polar solvents are more effective at solvating ions. Protic polar solvents, such as alcohols (e.g., methanol, ethanol), can form hydrogen bonds with the glycinate anion and interact with the sodium cation. Aprotic polar solvents (e.g., DMSO, DMF) can effectively solvate cations through dipole interactions. Non-polar solvents like hydrocarbons offer very weak interactions and are thus poor solvents for ionic compounds.[4]
-
Hydrogen Bonding : The ability of a solvent to act as a hydrogen bond donor or acceptor is critical. The amino and carboxylate groups of the glycinate anion are potent hydrogen bonding sites. Solvents that can engage in this interaction will enhance solubility.
-
The Role of Hydration Water : The water molecule within the crystal structure (hydrate) plays a dual role.[5] It contributes to the stability of the crystal lattice, potentially increasing the energy required for dissolution. However, it can also facilitate initial dissolution by forming hydrogen bonds with the solvent, acting as a "bridge" between the ionic solute and the organic medium. The thermodynamics of how this water molecule partitions between the solid and the solvent phase is a critical, often overlooked, factor.[6]
Conceptual Model of Dissolution
The dissolution process can be visualized as a competition between ion-ion interactions within the crystal lattice and ion-solvent interactions in the solution.
Caption: Dissolution equilibrium of sodium glycinate hydrate in an organic solvent.
Section 2: Quantitative Solubility Data
Quantitative solubility data for sodium glycinate hydrate in pure organic solvents is not extensively published, reflecting the compound's primary use in aqueous systems. However, available data and qualitative observations provide a clear picture of its solubility profile.
| Organic Solvent | Chemical Class | Polarity (Dielectric Constant, ~20-25°C) | Quantitative Solubility | Temperature (°C) | Reference |
| Methanol | Protic Polar | 32.7 | 60 g/L | 20 | [1] |
| Ethanol | Protic Polar | 24.5 | Sparingly soluble | Ambient | |
| Acetone | Aprotic Polar | 20.7 | Sparingly soluble | Ambient | |
| Diethyl Ether | Non-polar | 4.3 | Insoluble | Ambient | |
| Hydrocarbons (e.g., Hexane) | Non-polar | ~1.9 | Insoluble | Ambient |
Note: Data for ethanol, acetone, diethyl ether, and hydrocarbons are based on the parent compound, glycine, as a proxy, which is expected to have similar or slightly higher solubility than its sodium salt in these specific organic solvents due to the high lattice energy of the salt.
The data clearly demonstrates that even among polar organic solvents, solubility varies significantly. The relatively higher solubility in methanol compared to ethanol can be attributed to methanol's smaller steric hindrance and higher polarity, allowing for more effective solvation of the sodium and glycinate ions.
Section 3: Experimental Protocol for Solubility Determination
A robust and reproducible protocol is essential for determining the solubility of a hygroscopic, ionic compound like sodium glycinate hydrate. The equilibrium saturation-gravimetric method is a reliable approach.[7]
Principle
A saturated solution is prepared by agitating an excess of the solute (sodium glycinate hydrate) in the solvent at a constant temperature for a sufficient duration to reach equilibrium. A known mass or volume of the saturated supernatant is then carefully separated, the solvent is evaporated, and the mass of the remaining solute is determined.
Materials and Equipment
-
Sodium;2-aminoacetate;hydrate (analytical grade)
-
Organic solvents (anhydrous grade)
-
Temperature-controlled orbital shaker or magnetic stirrer with heating plate
-
Analytical balance (± 0.1 mg)
-
Glass vials with PTFE-lined screw caps
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Pipettes and volumetric flasks
-
Drying oven or vacuum oven
-
Desiccator with an active desiccant
Step-by-Step Methodology
-
Preparation : Add an excess of sodium glycinate hydrate to a series of glass vials. Causality: Using an excess of solid ensures that the solution reaches saturation at the target temperature.
-
Solvent Addition : Accurately pipette a known volume (e.g., 5.0 mL) of the anhydrous organic solvent into each vial. Seal the vials immediately to prevent solvent evaporation and moisture ingress.
-
Equilibration : Place the vials in the temperature-controlled shaker set to the desired temperature (e.g., 25°C ± 0.5°C). Agitate the slurries for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. Trustworthiness: The equilibration time should be established in preliminary experiments by taking measurements at different time points (e.g., 12, 24, 36, 48 hours) until the measured solubility remains constant.
-
Phase Separation : After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to let the excess solid settle.
-
Sampling : Carefully withdraw a known volume (e.g., 2.0 mL) of the clear supernatant using a syringe pre-warmed to the experimental temperature. Immediately attach a syringe filter and dispense the solution into a pre-weighed, dry evaporating dish. Causality: Pre-warming the syringe prevents premature crystallization due to temperature changes. The filter ensures no solid particulates are transferred.
-
Mass Determination of Sample : Immediately weigh the evaporating dish containing the aliquot of the saturated solution to determine the mass of the solution.
-
Solvent Evaporation : Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 70-80°C). For high-boiling point solvents like DMSO or DMF, a vacuum oven is recommended.
-
Drying to Constant Mass : Once the solvent is visibly gone, transfer the dish to a desiccator to cool to room temperature. Weigh the dish. Repeat the drying and cooling cycle until a constant mass is achieved (e.g., < 0.2 mg change between weighings).
-
Calculation :
-
Mass of solute = (Mass of dish + dry solute) - (Mass of empty dish)
-
Mass of solvent = (Mass of dish + solution) - (Mass of dish + dry solute)
-
Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) x 100
-
Experimental Workflow Diagram
Caption: Workflow for the gravimetric determination of solubility.
Conclusion
The solubility of sodium;2-aminoacetate;hydrate in organic solvents is predominantly low, with measurable solubility observed only in highly polar protic solvents like methanol. This behavior is a direct consequence of its high lattice energy and the inability of most organic solvents to provide sufficient solvation energy to overcome it. For drug development professionals and researchers, this necessitates careful solvent selection for synthesis, purification, and formulation. The provided experimental protocol offers a robust method for generating reliable solubility data where it is currently lacking, enabling more informed decisions in process development and chemical research.
References
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems (Doctoral dissertation, University of Rhode Island). DigitalCommons@URI. Retrieved from [Link]
-
Ghamartale, A., & Vahidi, O. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data, 63(4), 939-952. URL: [Link]
-
Botsi, S., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation, 18(8), 5064-5076. URL: [Link]
- Clark, J. R. (1963). Water molecules in hydrated organic crystals. Reviews of Pure and Applied Chemistry, 13, 50-90.
-
Sciencemadness Wiki. (2020). Glycine. Retrieved from [Link]
-
Khan Academy. (n.d.). Solvent properties of water. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Backgrounds of Amino Acids. Retrieved from [Link]
-
Boston University. (n.d.). Solubility of ionic solids in water. Retrieved from [Link]
-
SALTISE, McGill University. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]
Sources
Technical Guide: Hygroscopicity and Solid-State Stability of Sodium 2-Aminoacetate Hydrate
[1]
Executive Summary
Sodium 2-aminoacetate (Sodium Glycinate) is the sodium salt of glycine, widely utilized as a buffering agent in pharmaceuticals, a disintegrant in solid dosage forms, and a high-efficiency absorbent in industrial carbon capture (CO₂ scrubbing).[1] While its ionic character confers excellent aqueous solubility, it introduces a critical challenge: hygroscopicity .[2][3]
This guide provides a deep technical analysis of the hydration kinetics of sodium glycinate, detailing the transition from anhydrous to hydrated states. It establishes a self-validating framework for characterizing moisture sorption using Dynamic Vapor Sorption (DVS) and Thermal Gravimetric Analysis (TGA), ensuring data integrity for drug development and industrial process design.[2]
Part 1: Physicochemical Fundamentals[1][3]
Molecular Identity and Hydration Potential
Sodium glycinate (
-
Chemical Structure: The lattice is stabilized by ionic interactions between
and the carboxylate oxygen, alongside hydrogen bonding involving the amine ( ) group. -
Hydration State: The compound is most stable as a monohydrate (
).[2][3] However, commercial "anhydrous" grades act as desiccants, aggressively scavenging water until the monohydrate stoichiometry is achieved. -
Alkalinity: In solution, it acts as a weak base (
in 1% solution), which drives its use as a buffer but accelerates hydrolytic degradation of moisture-sensitive Active Pharmaceutical Ingredients (APIs).[2]
The Mechanism of Hygroscopicity
The hygroscopic nature of sodium glycinate is not merely surface adsorption; it is a bulk phenomenon involving lattice expansion.
-
Adsorption: Water molecules initially adsorb onto the crystal surface via hydrogen bonding with the amine group.[2][3]
-
Absorption (Lattice Incorporation): Water diffuses into the crystal lattice to coordinate with the sodium ion, transitioning the material from anhydrous to monohydrate.
-
Deliquescence: Above a specific Critical Relative Humidity (CRH), the adsorbed water layer dissolves the solid, forming a saturated solution. For sodium glycinate, this risk is acute in environments exceeding 60-70% RH .[2][3]
Part 2: Experimental Protocols (Self-Validating Systems)
Protocol A: Dynamic Vapor Sorption (DVS)
Objective: To determine the Critical Relative Humidity (CRH) and sorption-desorption hysteresis. Rationale: Standard "loss on drying" methods fail to distinguish between surface moisture and hydrate formation.[2][3] DVS provides real-time mass change data as a function of humidity.[2][3]
Methodology:
-
Sample Prep: Load 10–20 mg of Sodium Glycinate into the DVS sample pan.
-
Pre-conditioning: Dry at 0% RH at 25°C for 6 hours to establish the "dry mass" (
). Validation Check: Mass change ( ) must be < 0.002% per minute. -
Sorption Cycle: Stepwise increase RH from 0% to 90% in 10% increments.
-
Equilibrium Criterion: Maintain each step until
.
-
-
Desorption Cycle: Decrease RH from 90% to 0% to identify hysteresis (indicative of hydrate formation).[2][3]
Data Interpretation Table:
| RH Range | Observed Behavior | Physical State |
| 0% - 40% | Minimal mass gain (< 0.5%) | Surface adsorption only.[2][3] |
| 40% - 60% | Steep mass increase | Formation of Monohydrate lattice. |
| > 70% | Exponential mass gain | Deliquescence (Liquid phase formation).[2][3] |
Protocol B: Thermal Gravimetric Analysis (TGA)
Objective: To differentiate between loosely bound surface water and stoichiometric lattice water.[2][3] Rationale: DVS shows uptake; TGA shows binding strength.[2][3]
Methodology:
Part 3: Visualization of Analytical Workflow
The following diagram illustrates the decision matrix for characterizing sodium glycinate, ensuring that researchers select the correct analytical technique based on the moisture phase (Surface vs. Lattice).
Caption: Analytical workflow for distinguishing surface moisture from lattice hydration in sodium glycinate.
Part 4: Applications & Risk Mitigation[1]
Pharmaceutical Formulation
In drug development, Sodium Glycinate is often used as a disintegrant or pH buffer .[3] However, its hygroscopicity poses specific risks:
-
The Maillard Reaction: As an amino acid salt, it contains a primary amine. If formulated with reducing sugars (e.g., Lactose, Fructose) in a high-humidity environment, it will undergo the Maillard reaction, leading to brown discoloration and loss of potency.
-
Caking: The transition from monohydrate to solution (deliquescence) creates liquid bridges between particles, which solidify upon drying, causing irreversible caking.
Carbon Capture (Industrial)
Sodium glycinate is a superior alternative to amines (like MEA) for CO₂ capture because it is less volatile and more resistant to oxidative degradation.[2][3][5]
References
-
PubChem. (2025).[2][3][6] Sodium Glycinate - Chemical and Physical Properties. National Library of Medicine.[2][3] [Link][2][3]
-
TA Instruments. (2024).[2][3] Characterizing the Effects of Moisture on Pharmaceutical Materials using Dynamic Vapor Sorption. [Link][7]
-
U.S. Dept of Energy (OSTI). (2024).[2][3] Direct Air Capture of CO2 with Aqueous Amino Acids. [Link][2]
-
ScienceDirect. (2023).[2][3] Kinetics of CO2 Absorption in Aqueous Sodium Glycinate Solutions. [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. Sodium Glycinate | C2H4NNaO2 | CID 4684308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sodium aminoacetate--water (1/1/1) | C2H6NNaO3 | CID 23671208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mintchem Sodium glycinate, also known as sodium aminoacetate Suppliers, Exporters | HEAVEN [m.heavenmaterials.com]
- 5. osti.gov [osti.gov]
- 6. Sodium;2-[(2-aminoacetyl)amino]acetate | C4H7N2NaO3 | CID 23674158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer - TA Instruments [tainstruments.com]
sodium;2-aminoacetate;hydrate CAS number and molecular formula.
An In-Depth Technical Guide to Sodium;2-aminoacetate;hydrate for Researchers and Drug Development Professionals
Introduction: Defining Sodium Glycinate Hydrate
Sodium;2-aminoacetate;hydrate, commonly known as sodium glycinate hydrate, is the sodium salt of the non-essential amino acid, glycine, existing in a hydrated form. This compound is a cornerstone in various scientific disciplines, from biochemical research to pharmaceutical formulation, owing to its properties as a buffering agent, a nutrient, and a key chemical intermediate.[1][2] This guide provides a comprehensive overview of its chemical identity, synthesis, applications, and the scientific principles guiding its use in research and development.
A point of frequent ambiguity is the compound's CAS (Chemical Abstracts Service) number. The number 6000-44-8 is widely used and often refers to sodium glycinate without specifying the degree of hydration.[3][4][5] However, the designation 207300-76-3 is more specific to the hydrated form.[6][7][8] For the purposes of this guide, which focuses on the hydrate, both identifiers are relevant, with the understanding that the hydrated form is explicitly being discussed.
Core Chemical and Physical Properties
Sodium glycinate hydrate is a white to pale yellow crystalline powder that is notably hygroscopic and highly soluble in water.[2][3] Its high solubility can present challenges in its isolation from aqueous solutions, often resulting in a thick, difficult-to-crystallize syrup upon evaporation.[9] The anhydrous form has a molecular weight of approximately 97.05 g/mol , while the hydrated form's molecular weight will vary with the degree of hydration.[6][10]
| Property | Data | Reference(s) |
| IUPAC Name | sodium;2-aminoacetate;hydrate | [8] |
| Synonyms | Sodium glycinate hydrate, Glycine sodium salt hydrate | [1][6][11] |
| CAS Number | 6000-44-8 (anhydrous/unspecified); 207300-76-3 (hydrate) | [7][8] |
| Molecular Formula | C₂H₄NNaO₂·xH₂O (General); C₂H₆NNaO₃ (Monohydrate) | [8][12] |
| Molecular Weight | 97.05 g/mol (Anhydrous basis); 115.06 g/mol (Monohydrate) | [6][8] |
| Appearance | White or pale yellow crystalline powder | [2] |
| Key Characteristics | Hygroscopic, highly soluble in water, odorless | [1][2] |
| Storage | Store in a cool, dry place in a tightly sealed container |
Synthesis and Manufacturing: From Reactants to Purified Salt
The synthesis of sodium glycinate hydrate is fundamentally an acid-base reaction. However, the choice of methodology is dictated by the desired scale, purity, and final physical form (e.g., solid vs. solution).
Aqueous Neutralization
The most direct method involves the neutralization of glycine with a stoichiometric amount of sodium hydroxide in an aqueous solution. The primary challenge in this seemingly simple protocol is the isolation of the solid product. Due to the high solubility of sodium glycinate, crystallization from water is inefficient.[9] This necessitates methods like solvent precipitation or lyophilization, which can add complexity and cost to the process.
Causality in Protocol Choice: The decision to pursue isolation of the solid form, rather than using the resulting aqueous solution directly, is driven by the need for precise dosing, long-term stability, and formulation requirements in applications like pharmaceuticals and food additives where a solid, well-characterized ingredient is mandatory.
Solid-State Synthesis
An alternative approach, particularly for producing the solid hydrated salt, involves the direct reaction of solid, powdered glycine with solid sodium hydroxide.[9] This method can be initiated by grinding the two components together or by gentle heating. The reaction is exothermic and can produce a solid mass that, after cooling, can be ground into the final powdered product.[9] This process avoids the difficulties associated with crystallization from a highly soluble aqueous phase.
Industrial Synthesis from Monoethanolamine
On an industrial scale, sodium glycinate can be produced via the oxidative dehydrogenation of monoethanolamine in the presence of sodium hydroxide and a copper-containing catalyst.[13] This method is advantageous for large-scale production, transforming a readily available feedstock into the desired amino acid salt.
Caption: General workflow for the synthesis and purification of sodium glycinate hydrate.
Applications in Research and Drug Development
The utility of sodium glycinate hydrate is broad, spanning from fundamental laboratory research to advanced therapeutic applications.
Buffering Agent in Biological Systems
With a pKa value in the physiological range, sodium glycinate is an excellent buffering agent.[1][2] It is frequently used in electrophoresis and chromatography to maintain a stable pH, which is critical for the separation and analysis of proteins and other biomolecules.[12]
Self-Validating System: The effectiveness of a buffer is inherently self-validating. If a biochemical reaction or separation process proceeds as expected, it confirms the buffer's ability to maintain the required pH. Deviations in results often point to buffer failure, prompting a re-evaluation of its concentration or composition.
Role in Pharmaceutical Formulations
In drug development, sodium glycinate serves multiple functions. It can act as a pH modifier, a stabilizer for active pharmaceutical ingredients (APIs), and a flavor modifier in oral formulations. Its low toxicity and compatibility with biological systems make it a valuable excipient.[1]
Therapeutic Potential and Neurological Role
Glycine itself is an inhibitory neurotransmitter in the central nervous system and also acts as a co-agonist at NMDA receptors.[2] This dual role has spurred research into the therapeutic use of glycine and its salts. Sodium glycinate has been investigated in Phase II clinical trials for its potential to reduce symptoms in patients with schizophrenia and to improve the status of children with cystic fibrosis, highlighting its potential beyond a simple excipient.
Caption: Diverse applications of sodium glycinate hydrate in science and industry.
Experimental Protocol: Preparation of a 0.1 M Sodium Glycinate Buffer
This protocol describes the preparation of a 1-liter, 0.1 M sodium glycinate buffer solution with a target pH.
Methodology:
-
Calculate Required Mass: Determine the mass of sodium glycinate hydrate needed. For the monohydrate (MW = 115.06 g/mol ), 11.51 g is required for a 1 L, 0.1 M solution.
-
Dissolution: Weigh the calculated amount of sodium glycinate hydrate and dissolve it in approximately 800 mL of deionized water in a 1 L beaker with magnetic stirring.
-
pH Adjustment: Place a calibrated pH meter into the solution. The initial pH will be alkaline.[1] Slowly add a strong acid (e.g., 1 M HCl) dropwise while monitoring the pH until the desired value is reached. The causality here is critical: adding acid protonates the glycinate anion, shifting the equilibrium to create the glycine/glycinate conjugate pair required for buffering.
-
Final Volume Adjustment: Once the target pH is stable, transfer the solution to a 1 L volumetric flask. Rinse the beaker with small amounts of deionized water and add the rinsate to the flask. Carefully add deionized water to the 1 L mark.
-
Final Mixing and Storage: Stopper the flask and invert it several times to ensure homogeneity. Transfer the buffer to a labeled, sealed container for storage.
Safety and Handling
Sodium glycinate is generally considered a low-toxicity compound.[1][2] However, standard laboratory safety practices should always be followed. It is recommended to wear protective gloves and eyewear when handling the powder to avoid potential skin or eye irritation.[3] Due to its hygroscopic nature, it should be stored in a tightly closed container in a dry environment to maintain its integrity.
Conclusion
Sodium;2-aminoacetate;hydrate is more than a simple salt; it is a versatile and enabling tool for researchers and drug developers. Its well-defined properties as a buffer, excipient, and potential therapeutic agent underscore its importance. A thorough understanding of its chemical identity, particularly the nuances of its CAS number and hydration state, along with the rationale behind its synthesis and application, is crucial for leveraging its full potential in a scientific setting.
References
-
Title: SODIUM GLYCINATE - Ataman Kimya Source: Ataman Kimya URL: [Link]
-
Title: sodium aminoacetate Source: ChemBK URL: [Link]
-
Title: Sodium glycinate - Registration Dossier Source: ECHA (European Chemicals Agency) URL: [Link]
-
Title: Sodium aminoacetate--water (1/1/1) Source: PubChem URL: [Link]
-
Title: The effect of salt additives on the glycine crystallization pathway revealed by studying one crystal nucleation at a time Source: PMC (PubMed Central) URL: [Link]
-
Title: Sodium Glycinate | C2H4NNaO2 Source: PubChem URL: [Link]
-
Title: Aqueous Solubility of Sodium and Chloride Salts of Glycine Source: ACS Publications URL: [Link]
- Title: Methods for preparing solid salts of amino acids Source: Google Patents URL
- Title: Preparation of glycine salt Source: Google Patents URL
Sources
- 1. CAS 6000-44-8: Glycine sodium | CymitQuimica [cymitquimica.com]
- 2. Sodium glycinate | 6000-44-8 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. echa.europa.eu [echa.europa.eu]
- 5. Sodium Glycinate | C2H4NNaO2 | CID 4684308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. chemscene.com [chemscene.com]
- 8. Sodium aminoacetate--water (1/1/1) | C2H6NNaO3 | CID 23671208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. US3450752A - Methods for preparing solid salts of amino acids - Google Patents [patents.google.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. chembk.com [chembk.com]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. JPS6041644A - Preparation of glycine salt - Google Patents [patents.google.com]
The Dual Nature of Glycine: An In-Depth Technical Guide to its Role as a Neurotransmitter and the Utility of its Sodium Salt
Abstract
Glycine, the structurally simplest amino acid, plays a profoundly complex and vital role in the central nervous system (CNS). It functions as the primary inhibitory neurotransmitter in the spinal cord and brainstem, while also acting as an essential co-agonist for the excitatory N-methyl-D-aspartate (NMDA) receptors throughout the brain. This dual functionality places glycine at the heart of regulating motor control, sensory processing, learning, and memory. This technical guide provides an in-depth exploration of glycinergic neurotransmission, from the molecular lifecycle of glycine at the synapse to the intricate pharmacology of its receptors and transporters. We will delve into the critical experimental methodologies employed to investigate this system, offering detailed protocols and the rationale behind their application. Furthermore, this guide will examine the properties and applications of sodium glycinate, the sodium salt of glycine, highlighting its utility for researchers in the fields of neuroscience and drug development.
The Glycinergic Synapse: A Tale of Two Signals
The classical view of a neurotransmitter is that of a singular entity, either excitatory or inhibitory. Glycine elegantly defies this simplistic categorization, embodying a dualistic nature that is critical for the balanced functioning of the CNS.
The Inhibitory Role of Glycine
In the spinal cord and brainstem, glycine is the principal mediator of fast inhibitory neurotransmission.[1][2] This function is crucial for coordinating motor output, processing sensory information, and regulating respiratory rhythm. The inhibitory action of glycine is mediated by strychnine-sensitive glycine receptors (GlyRs), which are ligand-gated chloride channels.[3][4] Upon glycine binding, these channels open, allowing an influx of chloride ions (Cl-) into the postsynaptic neuron.[5] This influx hyperpolarizes the neuronal membrane, making it less likely to fire an action potential and thus inhibiting neuronal activity.
The Excitatory Co-agonist Role of Glycine
In contrast to its inhibitory role in the caudal CNS, glycine acts as an indispensable co-agonist at NMDA receptors, a subtype of ionotropic glutamate receptors, which are widespread throughout the brain.[6] For the NMDA receptor to be activated, both glutamate and glycine (or D-serine) must bind to their respective sites on the receptor complex.[6] The binding of glycine facilitates the opening of the NMDA receptor channel by glutamate, leading to an influx of calcium ions (Ca2+) and subsequent downstream signaling cascades that are fundamental for synaptic plasticity, learning, and memory.[7]
The Lifecycle of a Glycinergic Neurotransmitter
The precise control of glycinergic signaling is paramount for maintaining neuronal homeostasis. This control is exerted at multiple stages of the neurotransmitter lifecycle: synthesis, packaging, release, receptor binding, and termination of action.
Synthesis and Packaging
Glycine is a non-essential amino acid that is readily available in the body. For its role as a neurotransmitter, it is primarily synthesized from serine by the enzyme serine hydroxymethyltransferase (SHMT). Following its synthesis in the presynaptic terminal, glycine is packaged into synaptic vesicles by the vesicular inhibitory amino acid transporter (VIAAT), a process that is also shared by the neurotransmitter GABA.[8]
Release and Receptor Activation
The arrival of an action potential at the presynaptic terminal triggers the influx of Ca2+, leading to the fusion of glycine-containing synaptic vesicles with the presynaptic membrane and the release of glycine into the synaptic cleft.[4] Glycine then diffuses across the cleft to bind to and activate postsynaptic GlyRs and extrasynaptic NMDA receptors.
Termination of Synaptic Transmission: The Role of Glycine Transporters
The action of glycine in the synaptic cleft is terminated by its rapid reuptake into presynaptic terminals and surrounding glial cells by high-affinity glycine transporters (GlyTs).[9] There are two main subtypes of glycine transporters:
-
GlyT1 (SLC6A9): Predominantly found on glial cells, GlyT1 is crucial for clearing glycine from the synaptic cleft, thereby regulating the concentration of glycine available to both GlyRs and NMDA receptors.[9]
-
GlyT2 (SLC6A5): Primarily located on presynaptic terminals of glycinergic neurons, GlyT2 is responsible for the reuptake of glycine back into the neuron for repackaging into synaptic vesicles.[9]
The differential distribution and kinetics of these transporters allow for fine-tuned regulation of glycinergic signaling in different brain regions.
Glycine Receptors: Structure, Function, and Pharmacology
Glycine receptors are members of the cys-loop superfamily of ligand-gated ion channels and are pentameric structures composed of α and β subunits.[10] To date, four α subunits (α1-α4) and one β subunit have been identified, and their combinatorial assembly gives rise to a diversity of receptor subtypes with distinct pharmacological and physiological properties.[10]
Subunit Composition and Distribution
The subunit composition of GlyRs changes during development. In embryonic and early postnatal stages, homomeric α2 receptors are predominant, whereas in the adult CNS, the majority of GlyRs are heteromeric, typically composed of two α1 subunits and three β subunits.[7][11] The β subunit is crucial for the synaptic localization of GlyRs through its interaction with the scaffolding protein gephyrin.
Pharmacological Profile
The pharmacology of GlyRs is complex, with a range of agonists, antagonists, and allosteric modulators influencing their activity.
Table 1: Pharmacological Properties of Selected Glycine Receptor Ligands
| Ligand | Type | Target Subunit(s) | Potency (EC₅₀/IC₅₀) | Reference(s) |
| Glycine | Agonist | All | ~30-100 µM (α1), ~60-160 µM (α2) | [11][12] |
| β-Alanine | Agonist | All | Partial agonist | [13] |
| Taurine | Agonist | All | Partial agonist | [13] |
| Strychnine | Antagonist | All (α-subunits) | Nanomolar range | [3] |
| Picrotoxin | Antagonist | Homomeric > Heteromeric | Micromolar range | [14] |
| Propofol | Positive Allosteric Modulator | α1, α2 | Potentiates glycine currents | |
| Ethanol | Positive Allosteric Modulator | α1, α2 | Potentiates glycine currents | [15] |
| Zinc (Zn²⁺) | Biphasic Modulator | α-subunits | Potentiation at low µM, inhibition at high µM |
Ion Selectivity and Conductance
GlyRs are primarily permeable to small anions, with a permeability sequence of SCN⁻ > I⁻ > Br⁻ > Cl⁻ > F⁻.[16] They are also permeable to bicarbonate (HCO₃⁻), which can have significant physiological implications, particularly during development when intracellular chloride concentrations are high.[17] The single-channel conductance of GlyRs varies depending on the subunit composition, with homomeric α2 receptors exhibiting a slightly higher conductance than α1-containing receptors.[18]
Table 2: Biophysical Properties of Glycine Receptor Subtypes
| Property | α1 Homomer | α2 Homomer | α1β Heteromer | Reference(s) |
| Single-Channel Conductance | ~85 pS | ~95 pS | Reduced compared to homomers | [18] |
| Relative Anion Permeability (Pₓ/PCl) | SCN⁻ > I⁻ > Br⁻ > Cl⁻ > F⁻ | SCN⁻ > I⁻ > Br⁻ > Cl⁻ > F⁻ | Similar to homomers | [16] |
| Bicarbonate Permeability (PHCO₃/PCl) | ~0.2 | ~0.2 | Modulated by pore dilatation |
Glycine Transporters: Regulators of Synaptic Tone
Glycine transporters play a pivotal role in shaping glycinergic neurotransmission by controlling the extracellular concentration of glycine.
Table 3: Kinetic Properties of Glycine Transporters
| Transporter | Location | Substrate Affinity (Km for Glycine) | Maximum Transport Velocity (Vmax) | Stoichiometry (Glycine:Na⁺:Cl⁻) | Reference(s) |
| GlyT1 | Glial cells, some neurons | ~100-200 µM | High | 1:2:1 | [19] |
| GlyT2 | Presynaptic terminals | ~10-30 µM | Lower than GlyT1 | 1:3:1 | [19] |
The higher affinity of GlyT2 for glycine makes it well-suited for efficient reuptake at the synapse, while the lower affinity and higher capacity of GlyT1 allow it to regulate ambient glycine levels over a broader area.[19]
Sodium Glycinate: A Versatile Tool for Research
Sodium glycinate is the sodium salt of glycine. In solution, it dissociates into a sodium cation (Na⁺) and a glycinate anion. For many in vitro applications, such as cell culture and electrophysiology, sodium glycinate offers several practical advantages over free glycine.
Properties and Preparation
Sodium glycinate is a white, crystalline powder that is highly soluble in water. A stock solution can be readily prepared by dissolving sodium glycinate in the desired buffer (e.g., HEPES-buffered saline for electrophysiology). The pH of the solution should be adjusted to the desired physiological range (typically 7.2-7.4) using HCl or NaOH.
Advantages in a Research Context
-
Improved Solubility and Stability: Sodium glycinate exhibits excellent solubility in aqueous solutions, facilitating the preparation of high-concentration stock solutions. This can be particularly advantageous for dose-response experiments.
-
pH Buffering: Glycine itself has buffering capacity. The use of its sodium salt can contribute to maintaining a stable pH in experimental solutions, which is critical for cellular health and the function of ion channels and transporters.
-
Reduced Potential for pH Shifts: When preparing solutions of free glycine, which is a zwitterion, the addition to a buffer can sometimes cause slight shifts in pH that require readjustment. Starting with the sodium salt can minimize these effects.
While the direct pharmacological effects of the glycinate anion are identical to those of glycine, the use of sodium glycinate can simplify experimental workflows and enhance the reproducibility of results by ensuring precise and stable concentrations of the active ligand.
Experimental Protocols for Studying Glycinergic Neurotransmission
A robust understanding of glycinergic systems relies on a variety of sophisticated experimental techniques. Here, we provide detailed, self-validating protocols for key methodologies.
Protocol 1: Whole-Cell Patch-Clamp Recording of Glycine-Evoked Currents
This protocol allows for the direct measurement of currents mediated by GlyRs in cultured neurons or brain slices.
Methodology:
-
Preparation of Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with CsOH). Rationale: Cesium is used to block potassium channels, isolating the chloride currents through GlyRs.
-
-
Cell Preparation: Prepare cultured neurons or acute brain slices containing glycinergic synapses.
-
Patch Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Recording:
-
Establish a whole-cell patch-clamp configuration on a target neuron.
-
Clamp the membrane potential at -60 mV.
-
Apply glycine (or sodium glycinate) at various concentrations to the cell using a rapid perfusion system.
-
Record the resulting inward currents, which represent the flow of Cl⁻ through the GlyRs.
-
-
Data Analysis:
-
Measure the peak amplitude of the glycine-evoked currents.
-
Construct a dose-response curve by plotting the normalized current amplitude against the glycine concentration.
-
Fit the curve with the Hill equation to determine the EC₅₀ and Hill coefficient.
-
Protocol 2: [³H]Glycine Uptake Assay for Transporter Kinetics
This assay measures the activity of GlyT1 and GlyT2 expressed in cell lines or primary cultures.
Methodology:
-
Cell Culture: Culture cells expressing the glycine transporter of interest (e.g., HEK293 cells transfected with GlyT1 or GlyT2).
-
Preparation of Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (in mM): 120 NaCl, 4.7 KCl, 2.2 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 10 HEPES, 10 glucose (pH 7.4).
-
Uptake Assay:
-
Wash the cells with KRH buffer.
-
Incubate the cells with varying concentrations of unlabeled glycine mixed with a constant, low concentration of [³H]glycine.
-
Incubate for a short period (e.g., 10 minutes) at 37°C. Rationale: A short incubation time ensures measurement of the initial rate of uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the velocity of glycine uptake at each concentration.
-
Plot the uptake velocity against the glycine concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
-
Conclusion and Future Directions
Glycine's multifaceted role as both an inhibitory neurotransmitter and an excitatory co-agonist underscores its profound importance in CNS function. The intricate interplay between glycine receptors, transporters, and the synaptic environment provides a rich landscape for therapeutic intervention in a variety of neurological and psychiatric disorders, including chronic pain, epilepsy, and schizophrenia. The continued development of subtype-selective pharmacological tools and advanced imaging techniques will undoubtedly further unravel the complexities of glycinergic signaling. The use of well-characterized reagents, such as sodium glycinate, will continue to be instrumental in ensuring the accuracy and reproducibility of research in this dynamic field. As our understanding of the glycinergic system deepens, so too will our ability to modulate its activity for the betterment of human health.
References
- Betz, H., & Laube, B. (2006). Glycine receptors: recent insights into their structural organization and functional diversity. Journal of neurochemistry, 97(6), 1600-1610.
- Bowery, N. G., & Smart, T. G. (2006). GABA and glycine as neurotransmitters: a brief history. British journal of pharmacology, 147 Suppl 1(Suppl 1), S109–S119.
- Lynch, J. W. (2004). Molecular structure and function of the glycine receptor chloride channel. Physiological reviews, 84(4), 1051–1095.
- Eulenburg, V., & Gomeza, J. (2010). Glycine transporters: essential regulators of synaptic transmission. Biological chemistry, 391(7), 779-785.
- Johnson, J. W., & Ascher, P. (1987). Glycine potentiates the NMDA response in cultured mouse brain neurons.
- Grudzinska, J., Schemm, R., Haeger, S., Nicke, A., Schmalzing, G., Betz, H., & Laube, B. (2005). The β subunit determines the pharmacology of α1β glycine receptors. Neuron, 45(5), 727-739.
- Malosio, M. L., Marquèze-Pouey, B., Kuhse, J., & Betz, H. (1991). Widespread expression of glycine receptor subunit mRNAs in the adult and developing rat brain. The EMBO journal, 10(9), 2401–2409.
- Legendre, P. (2001). The glycinergic inhibitory synapse. Cellular and Molecular Life Sciences CMLS, 58(5), 760-793.
- Aprison, M. H., & Werman, R. (1965). The distribution of glycine in the cat spinal cord and roots. Life sciences, 4(21), 2075-2083.
-
Cleveland Clinic. (2022). Neurotransmitters. Retrieved from [Link]
- Yevenes, G. E., & Zeilhofer, H. U. (2011). Molecular mechanisms of ethanol's effect on glycine receptors. Frontiers in molecular neuroscience, 4, 4.
- Schmieden, V., Kuhse, J., & Betz, H. (1993). Pharmacology of the inhibitory glycine receptor: agonist and antagonist actions of amino acids and piperidine carboxylic acid compounds. Molecular pharmacology, 43(1), 120-126.
- Ghosh, K., Kowal, D., Dawson, L. A., & Tasse, R. (1999). Design and models for estimating antagonist potency (pA2, Kd and IC50) following the detection of antagonism observed in the presence of intrinsic activity. Neuropharmacology, 38(3), 361-373.
- Moraga-Cid, G., Yevenes, G. E., Schmalzing, G., & Aguayo, L. G. (2011). Modulatory Actions of the Glycine Receptor β Subunit on the Positive Allosteric Modulation of Ethanol in α2 Containing Receptors. Frontiers in molecular neuroscience, 4, 29.
- Legendre, P. (2001). The glycinergic inhibitory synapse. Cellular and Molecular Life Sciences, 58(5-6), 760–793.
- Titmus, M. J., & Faber, D. S. (1990). Diffusion, not uptake, limits glycine concentration in the synaptic cleft. The Journal of neuroscience, 10(5), 1720-1727.
- Erdem, F. A., Ilic, M., Koppensteiner, P., Gołacki, J., Lubec, G., Freissmuth, M., & Sandtner, W. (2019). A comparison of the transport kinetics of glycine transporter 1 and glycine transporter 2. The Journal of general physiology, 151(7), 932–946.
-
Ataman Kimya. Sodium Glycinate. Retrieved from [Link]
- Burzomato, V., Beato, M., Groot-Kormelink, P. J., Colquhoun, D., & Sivilotti, L. G. (2004). Single-channel behavior of heteromeric α1β glycine receptors: an attempt to detect a conformational change before the channel opens. The Journal of neuroscience, 24(48), 10924-10940.
- Harsing, L. G., Jr, & Matyus, P. (2013). Mechanisms of glycine release, which build up synaptic and extrasynaptic glycine levels: The role of synaptic and non-synaptic glycine transporters. Brain research bulletin, 93, 110-119.
- Kawai, F., & Hori, Y. (2021). The effects of glycine, glutamate and their combination on cardiodynamics, coronary flow and oxidative stress in isolated rat hearts. Cardiovascular System, 5(1), 1-6.
- De Saint Jan, D., David-Watine, B., & Korn, H. (2001). Activation of human α1 and α2 homomeric glycine receptors by taurine and GABA. The Journal of physiology, 535(Pt 3), 741–755.
- Hernandes, M. S., & Troncone, L. R. P. (2009). Glycine as a neurotransmitter in the forebrain: a short review. Journal of neural transmission (Vienna, Austria : 1996), 116(12), 1551–1560.
- Indian Journal of Clinical Biochemistry. (2012). Glycine gated spiking inhibitory postsynaptic membrane at the synaptic cleft. Indian Journal of Clinical Biochemistry, 27(4), 325–330.
- Adermark, L., & Söderpalm, B. (2024). Interactions Involving Glycine and Other Amino Acid Neurotransmitters: Focus on Transporter-Mediated Regulation of Release and Glycine–Glutamate Crosstalk. International Journal of Molecular Sciences, 25(14), 7439.
- Fozzard, H. A., & Hanck, D. A. (1996). The electrophysiology of the cardiac sodium channel. Physiological reviews, 76(3), 887-926.
- Kulbe, S. R., & Schlichter, R. (2000). Role of Bicarbonate and Chloride in GABA- and Glycine-Induced Depolarization and [Ca2+]i Rise in Fetal Rat Motoneurons In Situ. The Journal of neuroscience, 20(21), 7905–7913.
- Fatima-Shad, K., & Barry, P. H. (1993). Anion permeation in GABA- and glycine-gated channels of mammalian cultured hippocampal neurons. Proceedings. Biological sciences / The Royal Society, 253(1336), 69–75.
- Chalphin, A. V., & Saha, M. S. (2010). The Specification of Glycinergic Neurons and the Role of Glycinergic Transmission in Development. ASN neuro, 2(3), e00038.
- Aragón, C., & López-Corcuera, B. (2003). Glycine transporters: essential roles in glycine neurotransmission. Biochemical Society transactions, 31(Pt 6), 1237-1240.
- Burger, P. M., Mehl, E., Cameron, P. L., Maycox, P. R., Baumert, M., De Camilli, P., Jahn, R., & Südhof, T. C. (1989). Synaptic vesicles contain discrete subtle proteins and transmembrane proteins. Neuron, 3(6), 715-720.
- Glitsch, H. G. (2001). Electrophysiology of the sodium-potassium-ATPase in cardiac cells. Physiological reviews, 81(4), 1791-1826.
- Herman Ostrow School of Dentistry of USC. (n.d.). Alpha1 and Alpha 2 receptors. Orofacial Pain and Oral Medicine Wiki.
- National Institutes of Health. (2024, November 26). WALS: DeWitt Stetten Jr. Lecture- Molecular Mechanisms Underlying Glycinergic Neurotransmission. YouTube.
- Erdem, F. A., Ilic, M., Koppensteiner, P., Gołacki, J., Lubec, G., Freissmuth, M., & Sandtner, W. (2019). A comparison of the transport kinetics of glycine transporter 1 and glycine transporter 2. The Journal of general physiology, 151(7), 932–946.
- Zhong, Z., Wheeler, M. D., Li, X., Froh, M., Schemmer, P., Yin, M., Bunzendaul, H., Bradford, B., & Lemasters, J. J. (2003). Glycine: a novel anti-inflammatory, immunomodulatory, and cytoprotective agent. Current opinion in clinical nutrition and metabolic care, 6(2), 229–240.
- Keramidas, A., Moorhouse, A. J., French, C. R., Schofield, P. R., & Barry, P. H. (2000). M2 pore mutations convert the glycine receptor channel from being anion- to cation-selective. Biophysical journal, 79(1), 247-259.
- Burzomato, V., Beato, M., Groot-Kormelink, P. J., Colquhoun, D., & Sivilotti, L. G. (2004). Single-channel behavior of heteromeric α1β glycine receptors: an attempt to detect a conformational change before the channel opens. The Journal of neuroscience : the official journal of the Society for Neuroscience, 24(48), 10924–10940.
- National Center for Biotechnology Information (n.d.).
- Bröer, S., & Gether, U. (2012). The solute carrier 6 family of transporters. British journal of pharmacology, 167(2), 256-278.
- Keramidas, A., & Barry, P. H. (2008). Anion-cation permeability correlates with hydrated counterion size in glycine receptor channels. Biophysical journal, 95(10), 4743–4753.
- Bormann, J., Hamill, O. P., & Sakmann, B. (1987). Mechanism of anion permeation through channels gated by glycine and gamma-aminobutyric acid in mouse cultured spinal neurones. The Journal of physiology, 385, 243–286.
Sources
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. The glycinergic inhibitory synapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycine Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. google.com [google.com]
- 5. researchgate.net [researchgate.net]
- 6. Antagonists and agonists at the glycine site of the NMDA receptor for therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glycine neurotransmission: Its role in development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. krasel.org [krasel.org]
- 9. Glycine transporters GlyT1 and GlyT2 are differentially modulated by glycogen synthase kinase 3β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glycine receptors: Structure, function, and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modulatory Actions of the Glycine Receptor β Subunit on the Positive Allosteric Modulation of Ethanol in α2 Containing Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacology of the inhibitory glycine receptor: agonist and antagonist actions of amino acids and piperidine carboxylic acid compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Glycine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure and Pharmacologic Modulation of Inhibitory Glycine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. royalsocietypublishing.org [royalsocietypublishing.org]
- 17. biorxiv.org [biorxiv.org]
- 18. Activation of human α1 and α2 homomeric glycine receptors by taurine and GABA - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A comparison of the transport kinetics of glycine transporter 1 and glycine transporter 2 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-pH Electrophoretic Separation using Sodium Glycinate Buffer Systems
Abstract & Core Logic
Sodium glycinate (Glycine-NaOH) is an underutilized but highly effective buffer system for electrophoretic separations requiring an alkaline environment (pH 8.6 – 10.6). While standard Tris-Glycine systems utilize glycine as a trailing ion (zwitterion), sodium glycinate protocols leverage the glycinate anion as the primary buffering species.
Why use Sodium Glycinate?
-
pKa Precision: With a pKa₂ of ~9.6, it provides superior buffering capacity at pH 9.0–10.0 compared to Tris (pKa 8.1), which loses capacity rapidly above pH 9.0.
-
Conductivity Management: In Capillary Electrophoresis (CE), sodium glycinate offers a favorable conductivity profile that minimizes Joule heating compared to phosphate buffers, allowing for higher voltage separations.
-
Analyte Compatibility: It is ideal for the separation of acidic proteins, peptides, and small molecules that require full ionization to migrate effectively toward the anode.
Mechanism of Action
The efficacy of this protocol relies on the deprotonation of the amino group of glycine. At neutral pH, glycine exists as a zwitterion (
Buffer Equilibrium Diagram
The following diagram illustrates the chemical equilibrium shifting toward the glycinate anion, which is critical for the electrophoretic mobility in this protocol.
Caption: Chemical shift from zwitterion to glycinate anion upon NaOH addition, creating the active buffer.
Protocol 1: Buffer Preparation (0.1 M Stock)
Critical Quality Attribute (CQA): Accurate pH adjustment is vital. The conductivity of the buffer changes significantly with pH due to the increasing population of Na+ and Glycinate ions.
Materials
-
Glycine (Free Base), Ultra-Pure Grade (MW: 75.07 g/mol )
-
1 M Sodium Hydroxide (NaOH) solution
-
Deionized water (18.2 MΩ·cm)
-
0.22 µm PES Filter (Essential for CE applications to prevent clogging)
Preparation Table (for 200 mL)
| Target pH | Volume 0.2M Glycine (mL) | Volume 0.2M NaOH (mL) | Volume DI Water (mL) | Final Conc. |
| 9.0 | 50 | 8.8 | 141.2 | 0.05 M |
| 9.4 | 50 | 16.8 | 133.2 | 0.05 M |
| 9.8 | 50 | 27.2 | 122.8 | 0.05 M |
| 10.6 | 50 | 45.5 | 104.5 | 0.05 M |
Note: Volumes are approximations based on the Henderson-Hasselbalch equation. Always titrate to the final pH using a calibrated pH meter.
Step-by-Step Procedure:
-
Dissolution: Dissolve 1.50 g of Glycine in approx. 80 mL of DI water.
-
Titration: Add 1 M NaOH dropwise while stirring until the target pH (e.g., 9.8) is reached.[1]
-
Volume Adjustment: Bring the total volume to 200 mL with DI water.
-
Filtration: Filter through a 0.22 µm membrane. Do not skip this step for CE.
-
Degassing: Sonicate for 10 minutes to remove dissolved gases which can cause current interruptions.
Protocol 2: High-pH Capillary Zone Electrophoresis (CZE)
This protocol is optimized for the separation of small acidic molecules or proteins that aggregate at neutral pH.
Experimental Setup
-
Capillary: Fused silica, 50 µm i.d.[2] x 50 cm effective length.
-
Detection: UV Absorbance at 200 nm (peptide bond) or 254 nm.
-
Temperature: 25°C (Strict control required to maintain viscosity).
Workflow Diagram
Caption: Cyclic workflow for CZE using Sodium Glycinate, ensuring capillary surface regeneration.
Execution Steps
-
Pre-Conditioning: Flush capillary with 0.1 M NaOH to deprotonate silanol groups (
), ensuring a strong Electroosmotic Flow (EOF). -
Equilibration: Flush with the Sodium Glycinate running buffer (pH 9.8) for 5 minutes.
-
Injection: Inject sample (dissolved in water or diluted buffer) at 0.5 psi for 5 seconds.
-
Expert Tip: Keep sample ionic strength lower than the running buffer to induce "stacking" (concentration of analytes at the boundary).
-
-
Separation: Apply 20–30 kV. Monitor current.
-
Validation: Current should remain stable (e.g., 20–40 µA). If current drifts upward, Joule heating is occurring; lower the voltage.
-
-
Wash: Rinse with NaOH between runs to prevent protein adsorption to the capillary wall.
Protocol 3: High-pH Native PAGE
For separating basic proteins (pI > 7.0) which would migrate upwards (to the cathode) in standard neutral gels. By using pH 9.8 Glycine-NaOH, these proteins become negatively charged and migrate into the gel.
Gel Composition[1][3][4]
-
Stacking Gel: 4% Acrylamide, pH 9.8 Glycine-NaOH buffer.
-
Resolving Gel: 10-15% Acrylamide, pH 9.8 Glycine-NaOH buffer.
-
Running Buffer: 50 mM Glycine-NaOH, pH 9.8.
Procedure
-
Cast Gels: Polymerize acrylamide using the Glycine-NaOH buffer instead of Tris-HCl.
-
Note: Polymerization may be slower at high pH; increase TEMED/APS by 10% if necessary.
-
-
Sample Prep: Mix protein with 2X sample buffer (Glycine-NaOH, Glycerol, Bromophenol Blue). NO SDS.[1] NO DTT.
-
Run: Electrophorese at constant voltage (100V) at 4°C.
-
Why 4°C? High pH buffers can generate heat; cooling prevents band diffusion and protein denaturation.
-
Troubleshooting & Optimization (Self-Validating Systems)
| Observation | Root Cause | Corrective Action |
| Unstable Current (CE) | Air bubbles or precipitation. | Degas buffer for 10 mins. Filter sample through 0.22 µm. |
| Broad Peaks (CE) | Sample ionic strength too high. | Dilute sample in water (1:[3]10) to enable field-amplified stacking. |
| Smearing (PAGE) | Protein aggregation or hydrolysis. | Run at 4°C. Reduce run time. Ensure pH is not >10.0 if protein is labile. |
| No Migration (PAGE) | Protein pI is higher than buffer pH. | Increase buffer pH to 10.6 or switch to reverse polarity (Cathode at bottom). |
References
-
Protocols.io. (2020).[4] Glycine-Sodium Hydroxide Buffer Protocol. Retrieved from [Link][4]
-
Bitesize Bio. (2024). Faster, Even Cooler DNA Gels![5] (Comparison of Borate vs Other Buffers). Retrieved from [Link]
Sources
Application Notes and Protocols for the Use of Sodium Glycinate Hydrate in Cell Culture Media Formulation
Abstract
Maintaining a stable physiological pH is paramount for successful mammalian cell culture, directly impacting cell growth, viability, and the quality of biotherapeutic products.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of sodium glycinate hydrate as a buffering agent in cell culture media. We will delve into the biochemical rationale for its use, provide detailed protocols for its preparation and implementation, and discuss its impact on critical process parameters and product quality attributes, particularly for monoclonal antibody (mAb) production in Chinese Hamster Ovary (CHO) cells.
Introduction: The Criticality of pH Control in Cell Culture
Mammalian cells thrive within a narrow pH range, typically between 7.1 and 7.4.[3] Deviations from this optimal range can induce metabolic stress, leading to reduced cell growth, decreased productivity, and even cell death.[4] During cell culture, metabolic byproducts such as lactic acid and carbon dioxide accumulate, causing a drop in the medium's pH.[3] Therefore, a robust buffering system is essential to counteract these acidic shifts and maintain a stable culture environment.[1][2]
Traditionally, bicarbonate-based buffers have been the cornerstone of pH control in cell culture, working in conjunction with controlled CO₂ incubators. However, in high-density and fed-batch cultures, the buffering capacity of bicarbonate alone is often insufficient to manage the significant acid production.[5] This necessitates the addition of supplementary non-volatile buffers or the controlled addition of a base to maintain the desired pH.
Sodium glycinate, the sodium salt of the amino acid glycine, offers a compelling alternative and supplement to traditional buffering systems.[6][7][8] Its zwitterionic nature allows it to act as a buffer over a physiologically relevant pH range.[9] Furthermore, as a naturally occurring amino acid, glycine is readily metabolized by cells and can offer additional benefits beyond pH control.[10][11]
The Multifaceted Role of Glycine in Cell Culture
Glycine is more than just a buffering agent; it plays several crucial roles in cellular metabolism and function:
-
Metabolic Precursor: Glycine is a key precursor for the synthesis of essential biomolecules, including purines (for DNA and RNA), glutathione (a major antioxidant), and serine.[10][11][12]
-
Osmoprotectant: Under hyperosmotic conditions, which can occur in fed-batch cultures due to the addition of concentrated nutrient feeds, cells can accumulate glycine to maintain their volume and integrity.[13][14][15][16] This osmoprotective effect can enhance cell viability and productivity in high-osmolality environments.[17]
-
Impact on Protein Glycosylation: The composition of the cell culture medium, including its amino acid content, can influence the glycosylation patterns of recombinant proteins like monoclonal antibodies.[18][19][20][21] As a component of the cellular machinery, glycine availability can indirectly impact these critical quality attributes.
Glycine Metabolism Overview
Caption: Simplified overview of glycine's metabolic roles within a cell.
Protocols for Preparation and Implementation of Sodium Glycinate Buffer
Here, we provide detailed protocols for preparing and implementing sodium glycinate hydrate as a buffer in cell culture media.
Materials and Equipment
-
Sodium Glycinate Hydrate (cell culture grade)
-
Water for Injection (WFI) or equivalent high-purity water
-
Sterile containers (bottles, bags)
-
Calibrated pH meter and probe
-
Calibrated osmometer
-
Sterile filters (0.22 µm pore size)
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Pipettes and sterile tips
-
Laminar flow hood or biosafety cabinet
Protocol 1: Preparation of a 1 M Sodium Glycinate Stock Solution
This protocol details the preparation of a concentrated, sterile stock solution that can be added to basal media or fed-batch feeds.
Step-by-Step Methodology:
-
Safety First: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Sodium glycinate solutions can be alkaline and may cause skin irritation.[22]
-
Calculation: Determine the required mass of sodium glycinate hydrate for your desired volume of 1 M stock solution. The molecular weight of anhydrous sodium glycinate is 97.05 g/mol . Adjust the mass based on the hydration state of your specific lot of sodium glycinate.
-
Dissolution: In a sterile container within a laminar flow hood, add approximately 80% of the final volume of WFI. While stirring, slowly add the calculated mass of sodium glycinate hydrate. Continue stirring until fully dissolved.
-
pH Adjustment: Calibrate your pH meter according to the manufacturer's instructions. Aseptically measure the pH of the solution. The initial pH will be alkaline. If necessary, adjust the pH to your target (e.g., pH 10.0 for a stock solution) using sterile 1 M HCl or 1 M NaOH.[23] Note that for use as a buffer in culture, the final pH of the medium is the critical parameter.
-
Final Volume: Add WFI to reach the final desired volume and continue to stir until the solution is homogenous.
-
Sterilization: Sterilize the 1 M sodium glycinate stock solution by passing it through a 0.22 µm sterile filter into a sterile container.
-
Quality Control: Measure and record the final pH and osmolality of the sterilized stock solution.
-
Storage: Store the sterile stock solution at 2-8°C, protected from light.
Protocol 2: Integration of Sodium Glycinate into Cell Culture Media
This protocol describes how to supplement a basal medium with the prepared sodium glycinate stock solution.
Step-by-Step Methodology:
-
Determine Target Concentration: The optimal concentration of sodium glycinate can vary depending on the cell line and process. A typical starting range is 10-50 mM.
-
Aseptic Addition: In a laminar flow hood, add the calculated volume of the sterile 1 M sodium glycinate stock solution to your basal cell culture medium. For example, to prepare 1 L of medium with a final sodium glycinate concentration of 20 mM, add 20 mL of the 1 M stock solution.
-
Mixing: Gently swirl the medium to ensure complete mixing.
-
Final Quality Control: Before use, measure the pH and osmolality of the final supplemented medium to ensure they are within the desired specifications for your cell culture process. Adjust the pH with sterile acid or base if necessary.
Experimental Workflow for Evaluating Sodium Glycinate Performance
To validate the effectiveness of sodium glycinate in your specific cell culture system, a systematic evaluation is recommended.
Caption: Workflow for evaluating the impact of sodium glycinate on cell culture performance.
Expected Outcomes and Data Interpretation
The integration of sodium glycinate into cell culture media can lead to several observable effects. The table below summarizes key parameters to monitor and their expected trends.
| Parameter | Expected Impact of Sodium Glycinate | Rationale |
| pH Stability | Increased stability; reduced pH drop | Enhanced buffering capacity of the medium.[6][7][24] |
| Osmolality | Increase | Addition of sodium glycinate will increase the total solute concentration.[13] |
| Cell Growth & Viability | Maintained or improved, especially under high-density or hyperosmotic conditions | Osmoprotective effects of glycine and stable pH environment.[14][17] |
| Lactate Production | May increase | Enhanced buffering can sometimes lead to higher glycolytic flux.[25] |
| Product Titer | Potentially increased | Improved cell health and longevity can lead to higher protein production.[14] |
| Glycosylation Profile | Potential alterations | Changes in the amino acid pool can influence post-translational modifications.[18][19] |
Troubleshooting and Considerations
-
Toxicity: While glycine is a nutrient, excessively high concentrations can be toxic to some cell lines. It is crucial to determine the optimal, non-toxic concentration for your specific application.
-
Osmolality: Be mindful of the overall osmolality of your medium. The addition of sodium glycinate will increase it, which could be beneficial up to a certain point but detrimental if it exceeds the cells' tolerance.[26]
-
Interaction with Other Media Components: Evaluate the compatibility of sodium glycinate with your specific media formulation.
-
Downstream Processing: Assess any potential impact of residual glycine on downstream purification processes.
Conclusion
Sodium glycinate hydrate is a versatile and beneficial supplement for cell culture media formulation. Its primary function as a buffering agent contributes to a more stable culture environment, which is critical for robust cell growth and consistent product quality.[6][7] Furthermore, its roles as a metabolite and an osmoprotectant can provide additional advantages, particularly in demanding high-density and fed-batch culture systems. By following the detailed protocols and evaluation strategies outlined in these application notes, researchers and drug development professionals can effectively harness the benefits of sodium glycinate to optimize their cell culture processes and enhance the production of high-quality biotherapeutics.
References
-
MySkinRecipes. Glycine sodium salt hydrate. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Glycine in Biochemical Research: Buffer, Reagent, and Beyond. [Link]
-
protocols.io. Glycine-Sodium Hydroxide Buffer. [Link]
-
Pan, Y., et al. (2021). Glycine neurotransmission: Its role in development. Frontiers in Molecular Neuroscience. [Link]
-
Chemistry Stack Exchange. How can glycine act as a buffer at pH 6.00 and why?. (2015). [Link]
-
Hopax Fine Chemicals. (2019). The 9 best biological buffers for cell culture. [Link]
-
Dawson, K. M., Collins, J. L., & Baltz, J. M. (1998). Osmolarity-dependent glycine accumulation indicates a role for glycine as an organic osmolyte in early preimplantation mouse embryos. Biology of Reproduction, 59(2), 225-232. [Link]
-
Kim, D. Y., et al. (2000). Effect of Glycine Betaine as Osmoprotectant on the Production of Erythropoietin by CHO Cells in Hyperosmotic Serum Free Media Culture. ResearchGate. [Link]
-
Gorodetsky, R., et al. (2020). Optical Properties of Buffers and Cell Culture Media for Optofluidic and Sensing Applications. MDPI. [Link]
-
Wang, W., et al. (2019). The impact of glycosylation on monoclonal antibody conformation and stability. mAbs, 11(6), 966-979. [Link]
-
Calbiochem. Buffers. [Link]
-
ResearchGate. pH levels for fed-batch bioreactor cultures. [Link]
-
Michl, J., et al. (2019). Evidence-based guidelines for controlling pH in mammalian live-cell culture systems. Nature Communications, 10(1), 5133. [Link]
-
Wang, W., et al. (2013). Glycine metabolism in animals and humans: implications for nutrition and health. Amino acids, 45(3), 463-477. [Link]
-
Lee, G. M., et al. (2000). Osmoprotective effect of glycine betaine on thrombopoietin production in hyperosmotic Chinese hamster ovary cell culture: clonal variations. Biotechnology Progress, 16(5), 882-888. [Link]
-
Torkashvand, F., et al. (2021). Osmolality Effects on CHO Cell Growth, Cell Volume, Antibody Productivity and Glycosylation. Processes, 9(4), 581. [Link]
-
MP Biomedicals. Glycine, Cell Culture Reagent. [Link]
-
ResearchGate. (PDF) Glycine-Sodium Hydroxide Buffer v1. [Link]
-
van Dyk, D., et al. (2013). Glycine turnover and decarboxylation rate quantified in healthy men and women using primed, constant infusions of [1,2-¹³C₂]glycine and [²H₃]leucine. The Journal of nutrition, 143(5), 633-638. [Link]
-
Goudar, C. T., et al. (2021). Creation of monoclonal antibody expressing CHO cell lines grown with sodium butyrate and characterization of resulting antibody glycosylation. Methods in Enzymology, 660, 267-293. [Link]
-
Calbiochem. Buffers. A Guide for the Preparation and Use of Buffers in Biological Systems. (2014). [Link]
-
Dawson, K. M., Collins, J. L., & Baltz, J. M. (1998). Osmolarity-Dependent Glycine Accumulation Indicates a Role for Glycine as an Organic Osmolyte in Early Preimplantation Mouse Embryos. Biology of Reproduction, 59(2), 225-232. [Link]
-
ResearchGate. Evidence-based guidelines for controlling pH in mammalian live-cell culture systems. [Link]
-
Ting, T. E., et al. (2008). A simple substrate feeding strategy using a pH control trigger in fed-batch fermentation. Applied Biochemistry and Biotechnology, 149(1), 89-98. [Link]
-
Chen, P. C., et al. (2020). Tracing Metabolic Fate of Mitochondrial Glycine Cleavage System Derived Formate In Vitro and In Vivo. Metabolites, 10(9), 359. [Link]
-
U.S. Food & Drug Administration. (2024). A novel method for rapid glycan profiling of therapeutic monoclonal antibodies. [Link]
-
Alicat Scientific. Four Methods to Control pH in Bioreactors. [Link]
-
Zhang, J., et al. (2021). Advances of Glycometabolism Engineering in Chinese Hamster Ovary Cells. Frontiers in Bioengineering and Biotechnology, 9, 796580. [Link]
-
Li, J., & Foote, R. H. (1995). Effect of inositol and glycine with increasing sodium chloride and constant osmolality on development of rabbit embryos. Journal of Assisted Reproduction and Genetics, 12(4), 292-297. [Link]
-
Quan, C., et al. (2015). Glycation of antibodies: Modification, methods and potential effects on biological functions. mAbs, 7(4), 687-695. [Link]
-
Ghorbani, M., et al. (2020). Designing a Strategy for pH Control to Improve CHO Cell Productivity in Bioreactor. Avicenna journal of medical biotechnology, 12(1), 35-41. [Link]
-
YouTube. (2016). High-Throughput Glycan Analysis of Monoclonal Antibodies. [Link]
-
Patsnap Synapse. (2025). pH Regulation Strategies for Optimal Bioreactor Performance. [Link]
-
Yamazaki, H., et al. (2025). The effect of salt additives on the glycine crystallization pathway revealed by studying one crystal nucleation at a time. PNAS. [Link]
-
MP Biomedicals. Buffers for Cultures. [Link]
-
Aps, L. R. M. M., et al. (2018). Glycine induces enhancement of bactericidal activity of neutrophils. Clinical science (London, England : 1979), 132(11), 1181-1192. [Link]
-
Torkashvand, F., et al. (2018). Effects of cysteine, asparagine, or glutamine limitations in Chinese hamster ovary cell batch and fed-batch cultures. Biotechnology Progress, 34(6), 1506-1517. [Link]
-
Pereira, S., et al. (2022). Metabolic Profiling of CHO Cells during the Production of Biotherapeutics. Metabolites, 12(6), 548. [Link]
Sources
- 1. med.unc.edu [med.unc.edu]
- 2. pH Regulation Strategies for Optimal Bioreactor Performance [synapse.patsnap.com]
- 3. alicat.com [alicat.com]
- 4. atcc.org [atcc.org]
- 5. researchgate.net [researchgate.net]
- 6. Glycine sodium salt hydrate [myskinrecipes.com]
- 7. nbinno.com [nbinno.com]
- 8. calpaclab.com [calpaclab.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Glycine metabolism in animals and humans: implications for nutrition and health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glycine turnover and decarboxylation rate quantified in healthy men and women using primed, constant infusions of [1,2-13C2]glycine and [2H3]leucine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Osmolarity-dependent glycine accumulation indicates a role for glycine as an organic osmolyte in early preimplantation mouse embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. Effect of inositol and glycine with increasing sodium chloride and constant osmolality on development of rabbit embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Osmoprotective effect of glycine betaine on thrombopoietin production in hyperosmotic Chinese hamster ovary cell culture: clonal variations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ambic.org [ambic.org]
- 19. fda.gov [fda.gov]
- 20. Frontiers | Advances of Glycometabolism Engineering in Chinese Hamster Ovary Cells [frontiersin.org]
- 21. m.youtube.com [m.youtube.com]
- 22. Sodium glycinate | 6000-44-8 [chemicalbook.com]
- 23. Glycine-Sodium Hydroxide Buffer (0.08 M, pH 10) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 24. protocols.io [protocols.io]
- 25. Evidence-based guidelines for controlling pH in mammalian live-cell culture systems - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Osmolality Effects on CHO Cell Growth, Cell Volume, Antibody Productivity and Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Potentiometric Titration and pKa Determination of Sodium Glycinate
Abstract & Introduction
Sodium Glycinate (CAS No: 6000-44-8), the sodium salt of the non-essential amino acid glycine, is a versatile compound utilized across various industries.[1] It serves as an effective buffering agent, a stabilizer in pharmaceutical formulations, and a key intermediate in chemical manufacturing.[2] Given its functional importance, verifying the purity of sodium glycinate and characterizing its acid-base properties is critical for quality control and formulation development.
This application note provides a comprehensive, field-proven protocol for the potentiometric titration of an aqueous sodium glycinate solution using a standardized strong acid titrant, typically hydrochloric acid (HCl). The primary objectives of this method are to accurately determine the concentration of the sodium glycinate sample and to experimentally verify the acid dissociation constant (pKa) of the glycine amino group. This protocol is designed for researchers, analytical chemists, and quality control professionals, emphasizing technical accuracy and causality behind the experimental design.
Scientific Principles & Causality
The titration of sodium glycinate is fundamentally an acid-base reaction. Glycine itself is a diprotic amino acid, meaning it has two ionizable groups: the carboxylic acid group and the amino group.[3] These groups have distinct pKa values, approximately pKa₁ = 2.34 (carboxyl) and pKa₂ = 9.60 (amino).[4]
In an aqueous solution, the analyte, sodium glycinate (H₂N-CH₂-COONa), dissociates into a sodium cation (Na⁺) and a glycinate anion (H₂N-CH₂-COO⁻). The glycinate anion is the conjugate base of the zwitterionic form of glycine. The titration with a strong acid, HCl, therefore, involves the protonation of this basic amino group:
H₂N-CH₂-COO⁻ + H₃O⁺ → ⁺H₃N-CH₂-COO⁻ + H₂O (Glycinate Anion + Hydronium Ion → Glycine Zwitterion + Water)
The titration curve, a plot of pH versus the volume of HCl added, will exhibit a distinct sigmoidal shape. The key features of this curve are:
-
Initial High pH: The starting solution contains the basic glycinate anion.
-
Buffer Region: As HCl is added, a buffer system consisting of the glycinate anion (the base, A⁻) and the newly formed glycine zwitterion (the conjugate acid, HA) is established. The pH in this region changes gradually and can be described by the Henderson-Hasselbalch equation .[5]
-
pH = pKa + log([H₂N-CH₂-COO⁻] / [⁺H₃N-CH₂-COO⁻])
-
-
Half-Equivalence Point: At the midpoint of the buffer region, exactly half of the glycinate has been protonated. Here, the concentrations of the base and its conjugate acid are equal ([A⁻] = [HA]). According to the Henderson-Hasselbalch equation, at this specific point, the pH of the solution is equal to the pKa of the conjugate acid.[6] For this titration, this corresponds to pKa₂ of glycine (~9.60).
-
Equivalence Point: This is the point of maximum slope on the curve, where the moles of added HCl equal the initial moles of sodium glycinate. The solution predominantly contains the glycine zwitterion.
-
Post-Equivalence Region: After the equivalence point, the pH drops sharply due to the presence of excess strong acid (HCl).
Potentiometric monitoring with a calibrated pH electrode is the method of choice over chemical indicators. It provides a continuous data stream, allowing for a precise determination of the equivalence point and pKa value, which is often difficult to discern visually with an indicator, especially in complex matrices.
Experimental Workflow Overview
The following diagram outlines the comprehensive workflow, from reagent preparation to final data analysis, ensuring a self-validating and reproducible protocol.
Caption: Experimental workflow from preparation to data analysis.
Detailed Experimental Protocols
Materials and Equipment
-
Reagents:
-
Sodium Glycinate (CAS 6000-44-8), analytical grade or higher
-
Concentrated Hydrochloric Acid (HCl), trace metal grade
-
Tris(hydroxymethyl)aminomethane (THAM), primary standard grade, dried at 105°C for 3 hours[7]
-
pH buffer solutions (e.g., pH 4.01, 7.00, 10.01)
-
Deionized (DI) water, boiled and cooled to be CO₂-free
-
-
Glassware & Equipment:
-
50 mL Class A burette or automated titrator
-
250 mL beakers and Erlenmeyer flasks
-
100 mL and 1000 mL Class A volumetric flasks
-
Analytical balance (± 0.1 mg readability)
-
Calibrated pH meter with a combination glass electrode
-
Magnetic stirrer and stir bars
-
Protocol Part A: Preparation and Standardization of 0.1 M HCl Titrant
Rationale: The concentration of commercial concentrated HCl is not known with sufficient accuracy to be used as a primary standard. Therefore, the prepared HCl solution must be standardized against a primary standard base, like THAM, to determine its precise molarity.[8] This step is crucial for the overall accuracy of the assay.
Procedure:
-
Preparation of ~0.1 M HCl: In a 1000 mL volumetric flask, add approximately 500 mL of DI water. Carefully add ~8.5 mL of concentrated HCl to the water. Dilute to the mark with DI water, cap, and invert several times to mix thoroughly.
-
Standardization with THAM: a. Accurately weigh approximately 0.5 g of dried THAM into a 250 mL beaker. Record the exact mass. b. Dissolve the THAM in ~50 mL of CO₂-free DI water and add a magnetic stir bar. c. Place the beaker on the magnetic stirrer and immerse the calibrated pH electrode into the solution. d. Titrate the THAM solution with the prepared ~0.1 M HCl, recording the pH and volume added. Add titrant in smaller increments as you approach the equivalence point (around pH 4.5-5.5). e. Determine the equivalence point volume (V_HCl). f. Repeat the standardization at least two more times for a total of three replicates. The results should have a relative standard deviation (RSD) of ≤ 1%.[9]
-
Calculation of HCl Molarity:
-
Molarity of HCl = (Mass of THAM (g)) / (0.12114 g/mmol × V_HCl (mL))
-
Calculate the average molarity from the three replicates. This value will be used for all subsequent calculations.
-
Protocol Part B: Potentiometric Titration of Sodium Glycinate
Procedure:
-
pH Meter Calibration: Calibrate the pH meter using standard buffers that bracket the expected pH range of the titration (e.g., pH 10.01, 7.00, and 4.01). Ensure the electrode is rinsed with DI water and blotted dry between buffers.[9]
-
Analyte Preparation: Accurately weigh approximately 0.2 g of sodium glycinate into a 250 mL beaker. Record the exact mass. Dissolve the sample in 100 mL of CO₂-free DI water.
-
Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and begin gentle stirring. Immerse the calibrated pH electrode and the tip of the HCl-filled burette into the solution, ensuring they do not touch each other or the beaker walls.
-
Initial Measurement: Record the initial pH of the sodium glycinate solution.
-
Titration: Begin adding the standardized HCl titrant in 0.5-1.0 mL increments, recording the burette volume and the stable pH reading after each addition. As the pH begins to change more rapidly (approaching the equivalence point, expected around pH 6-8), reduce the increment size to 0.1 mL or smaller to accurately define the inflection point.[10]
-
Completion: Continue the titration well past the equivalence point until the pH begins to plateau in the acidic region (e.g., pH 2-3).
-
Replicates: Perform the titration on at least two additional, independently prepared samples of sodium glycinate.
Data Analysis & Interpretation
-
Plot the Titration Curve: Create a graph with the pH on the y-axis and the volume of standardized HCl added (mL) on the x-axis. This is your primary titration curve.
-
Determine the Equivalence Point (V_eq):
-
Calculate the first derivative (ΔpH/ΔV) for each data point and plot it against the average volume for that increment.
-
The peak of the first derivative curve corresponds to the volume at the equivalence point (V_eq). This method is more precise than visual estimation from the titration curve.
-
-
Determine the pKa:
-
Locate the volume corresponding to the half-equivalence point (V_eq / 2) on the x-axis of your primary titration curve.
-
The pH value at this half-equivalence volume is the experimental pKa of the amino group.
-
-
Calculate the Purity of Sodium Glycinate:
-
Purity (%) = (V_eq (mL) × Molarity of HCl (mol/L) × 97.05 ( g/mol ) × 100) / (Initial Mass of Sample (g) × 1000 mg/g)
-
Note: 97.05 g/mol is the molar mass of sodium glycinate.
-
Expected Results
The titration of a high-purity sodium glycinate sample with standardized 0.1 M HCl should yield a curve with distinct features summarized in the table below.
| Parameter | Expected Value/Range | Rationale |
| Initial pH | ~10.5 - 11.5 | Solution of a weak base (glycinate anion). |
| Buffer Region | pH ~10.6 - 8.6 | Region where [Glycinate] and [Zwitterion] are both significant. |
| Half-Equivalence Point (pKa) | pH ≈ 9.60 | Corresponds to the pKa₂ of glycine.[4][11] |
| Equivalence Point pH | pH ≈ 5.97 | Corresponds to the isoelectric point (pI) of glycine, where the zwitterionic form dominates.[12] |
The experimentally determined pKa should be close to the literature value of ~9.60. The calculated purity should be within the specifications for the grade of the material being tested (e.g., >98%).
References
-
askIITians. (2025, March 4). What is the titration curve of glycine? Retrieved from [Link]
-
Gauth. (n.d.). Solved: What is the titration curve of glycine? Retrieved from [Link]
-
Vedantu. (n.d.). What is the titration curve of glycine class 12 chemistry CBSE. Retrieved from [Link]
-
Ataman Kimya. (n.d.). SODIUM GLYCINATE. Retrieved from [Link]
-
YouTube. (2021, February 3). Titration of Glycine and an Unknown Amino Acid. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Preparation and Standardization of 0.1 M Hydrochloric acid (HCl). Retrieved from [Link]
-
Wikipedia. (n.d.). Henderson–Hasselbalch equation. Retrieved from [Link]
-
KEM. (2022, February 3). Standardization of hydrochloric acid titrant. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (2023). Preparation of a Standard HCl Solution. Retrieved from [Link]
-
Lab Unlimited. (n.d.). How to Achieve More Accurate Titrations. Retrieved from [Link]
-
Science Buddies. (n.d.). Titration Tutorial: Tips & Tricks for Titrating. Retrieved from [Link]
-
YouTube. (2018, June 27). Buffers, Henderson-Hasselbach and acid-base titrations. Retrieved from [Link]
-
Po, H. N., & Senozan, N. M. (2001). The Henderson-Hasselbalch Equation: Its History and Limitations. Journal of Chemical Education, 78(11), 1499. Retrieved from [Link]
Sources
- 1. Sodium glycinate | 6000-44-8 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. gauthmath.com [gauthmath.com]
- 4. What is the titration curve of glycine class 12 chemistry CBSE [vedantu.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Preparation and Standardization of 0.1 M Hydrochloric acid (HCl) | Pharmaguideline [pharmaguideline.com]
- 8. Preparation of Standard HCl Solution (Wet) — test ground – Bain Sandbox [wisc.pb.unizin.org]
- 9. labunlimited.com [labunlimited.com]
- 10. sciencebuddies.org [sciencebuddies.org]
- 11. What is the titration curve of glycine? - askIITians [askiitians.com]
- 12. m.youtube.com [m.youtube.com]
Application Note: Preparation and Standardization of Sodium Glycinate Hydrate Solutions
Introduction & Scope
Sodium Glycinate Hydrate (
The Core Challenge: Preparing a "standard" solution of Sodium Glycinate is complicated by two factors:
-
Hygroscopicity: The solid salt readily absorbs atmospheric moisture, making the precise water content (hydration state) variable.
-
Carbon Dioxide Sensitivity: As an alkaline solution, it rapidly absorbs atmospheric
, converting to sodium carbonate/bicarbonate, which alters the pH and ionic strength.
Therefore, Sodium Glycinate cannot be treated as a Primary Standard . It must be prepared as a solution of approximate concentration and then standardized (validated) against a certified acid titrant. This guide details the protocol for preparing a stable solution and the potentiometric method for its standardization.
Material Profile & Prerequisites
Physicochemical Properties
| Property | Data |
| Chemical Name | Sodium;2-aminoacetate;hydrate |
| Common Name | Sodium Glycinate Monohydrate |
| CAS Number | 6000-44-8 (Hydrate) / 6000-44-8 (Anhydrous) |
| Molecular Weight | 97.05 g/mol (Anhydrous) / ~115.07 g/mol (Monohydrate) |
| Solubility | Highly soluble in water (>100 mg/mL) |
| pH (0.1 M Soln) | ~10.5 – 11.5 (Alkaline) |
| pKa Values (Glycine) | pKa1 (COOH): 2.34; pKa2 ( |
Critical Reagents
-
Sodium Glycinate Hydrate: High purity (>98%).
-
Water: Type I (Milli-Q), boiled and cooled (CO₂-free).
-
Titrant: 0.1 N Hydrochloric Acid (HCl), Standardized (NIST-traceable).
-
Inert Gas: Nitrogen or Argon (for headspace purging).
Protocol A: Preparation of ~0.1 M Sodium Glycinate Solution
Objective: To prepare 1.0 Liter of approximately 0.1 M Sodium Glycinate solution.
Step-by-Step Methodology
-
CO₂ Removal (Water Preparation):
-
Boil 1.2 L of Type I deionized water for 15–20 minutes to remove dissolved carbon dioxide.
-
Cover the flask loosely and allow it to cool to room temperature. Optional: Cool under a stream of Nitrogen gas.
-
-
Gravimetric Weighing:
-
Calculate the target mass. For 0.1 M of the monohydrate (MW ≈ 115.07):
-
Weigh 11.5 ± 0.1 g of Sodium Glycinate Hydrate into a weighing boat.
-
Note: Do not dry the salt in an oven at high heat (>60°C) as it may decompose or lose structural water unpredictably. Use the "as is" weight.
-
-
Dissolution:
-
Transfer the solid to a 1000 mL volumetric flask.
-
Add ~800 mL of the prepared CO₂-free water.
-
Swirl gently until completely dissolved.
-
-
Final Dilution:
-
Dilute to the calibration mark with CO₂-free water.
-
Stopper immediately and invert 10 times to mix.
-
-
Storage:
-
Transfer to a High-Density Polyethylene (HDPE) bottle. Glass bottles may leach silica over long periods at pH > 10.
-
Purge the headspace with Nitrogen before sealing.
-
Protocol B: Standardization (Validation)
Objective: Determine the exact molarity of the prepared solution.
Principle:
Sodium Glycinate (
Experimental Setup
-
Burette: 50 mL Class A (or automated titrator).
-
Electrode: Calibrated pH glass electrode.
-
Indicator (Alternative): Methyl Red (Transition pH 4.4–6.2).
Procedure
-
Aliquot Transfer: Pipette exactly 20.0 mL (
) of the prepared Sodium Glycinate solution into a 150 mL beaker. -
Setup: Add a magnetic stir bar and place the beaker on a stir plate. Immerse the pH electrode (ensure the junction is submerged).
-
Titration:
-
Titrate with Standardized 0.1 N HCl (
). -
Add titrant in 1.0 mL increments initially, recording pH.
-
As pH approaches 7.0, reduce increments to 0.1 mL.
-
The endpoint is the inflection point where the pH drops sharply through pH 6.0.
-
-
Replication: Repeat the titration in triplicate (
).
Calculation
Calculate the Molarity (
Where:
- = Volume of HCl consumed (L)
- = Normality of HCl titrant (eq/L)
- = Volume of Sodium Glycinate aliquot (L)
Visualization: Workflow & Logic
Preparation and Validation Workflow
Figure 1: Critical workflow for preparing and validating the sodium glycinate standard solution.
Troubleshooting & Stability
| Issue | Observation | Root Cause | Corrective Action |
| Drifting pH | pH decreases over days | Absorption of atmospheric | Use fresh CO₂-free water; store under |
| No Sharp Endpoint | Sluggish inflection at pH 6 | Electrode fouling or low concentration | Clean electrode with pepsin/HCl; ensure concentration >0.05 M. |
| Precipitation | White solid in bottle | Saturation or silica leaching | If glass bottle used, switch to plastic. If cold, warm to RT. |
References
-
PubChem. "Sodium Glycinate." National Center for Biotechnology Information. Accessed October 2023.[2] [Link]
- Skoog, D. A., West, D. M., & Holler, F. J.Fundamentals of Analytical Chemistry. "Titration Curves for Weak Bases.
-
Vedantu. "Titration Curve of Glycine."[3][4][5] (Educational resource confirming pI and equivalence points). [Link]
Sources
Analytical methods for quantifying sodium glycinate in a sample
An Application Guide to the Quantitative Analysis of Sodium Glycinate
Abstract
Sodium glycinate (NaH₂NCH₂COO), the sodium salt of the non-essential amino acid glycine, is a critical component in a multitude of applications, ranging from its use as a buffering agent and stabilizer in pharmaceutical formulations to a flavor enhancer in the food industry.[1] Its versatile properties necessitate robust and accurate analytical methods for its quantification to ensure product quality, safety, and efficacy. This document provides a comprehensive guide for researchers, quality control analysts, and formulation scientists on the principal and alternative methods for the determination of sodium glycinate in various samples. The methodologies detailed herein are grounded in established analytical principles, with an emphasis on the causality behind procedural choices to ensure methodological integrity and reproducibility.
Introduction: The Analytical Imperative for Sodium Glycinate
The accurate measurement of sodium glycinate is paramount for several reasons. In pharmaceutical development, precise quantification is essential for dosage form uniformity and to ensure the active pharmaceutical ingredient (API) is formulated with the correct amount of excipient. In the food and beverage industry, it is crucial for regulatory compliance and for maintaining consistent product flavor and quality. Given its simple structure—lacking a strong chromophore—direct spectrophotometric analysis is challenging, necessitating more sophisticated or indirect approaches. This guide explores the two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Acid-Base Titration, and touches upon alternative methods, providing detailed protocols for their successful implementation.
High-Performance Liquid Chromatography (HPLC): A Versatile Approach for Quantification
HPLC is a cornerstone of analytical chemistry, offering high sensitivity and specificity for separating and quantifying components in a mixture. However, the analysis of sodium glycinate requires specific considerations due to its high polarity and lack of UV absorbance. The most common and reliable HPLC-based approach involves pre-column derivatization, which attaches a UV-active or fluorescent molecule to the amino group of glycinate, rendering it easily detectable.
Principle of Derivatization-Based HPLC
The primary amine of the glycinate anion is a nucleophile that can react with a "tagging" agent. A widely used reagent is o-phthalaldehyde (OPA), which reacts rapidly with primary amines in the presence of a thiol (e.g., mercaptoethanol) to form a highly fluorescent isoindole derivative. This derivative can be detected with high sensitivity using a UV or fluorescence detector.[2] This strategy overcomes the detection challenge and is a validated approach for amino acid analysis in complex matrices.[3]
An alternative to derivatization is the use of specialized detectors that do not rely on chromophores, such as Refractive Index (RI) or Evaporative Light Scattering Detectors (ELSD).[4] However, these methods can be less sensitive and more susceptible to baseline drift from mobile phase fluctuations. Ion-pair chromatography, which adds a counter-ion to the mobile phase to enhance retention of the polar glycinate on a non-polar column, is another viable technique.[5]
Experimental Workflow: HPLC with Pre-column OPA Derivatization
Sources
Effect of sodium;2-aminoacetate;hydrate on enzyme activity assays
Application Note & Protocol
Topic: Effect of Sodium;2-Aminoacetate;Hydrate (Sodium Glycinate) on Enzyme Activity Assays
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium;2-aminoacetate;hydrate, commonly known as sodium glycinate, is frequently employed in biochemical and pharmaceutical formulations, notably as a buffering agent. Its use in enzyme activity assays, however, requires careful consideration as it can exert multiple effects beyond simple pH control. This guide provides an in-depth analysis of the mechanisms through which sodium glycinate can influence enzyme kinetics, offers detailed protocols for its preparation and use, and establishes a framework for systematically evaluating its impact on a given enzyme system. We will explore its role in modulating pH and ionic strength, its potential for direct enzyme interaction, and its capacity for metal ion chelation. By understanding these multifaceted interactions, researchers can harness the benefits of sodium glycinate while mitigating potential artifacts, ensuring the generation of accurate and reproducible enzyme activity data.
Introduction: Deconstructing the Role of Sodium Glycinate
Sodium glycinate is the sodium salt of the non-essential amino acid glycine. In solution, it establishes a buffering system based on the equilibrium of glycine's amino and carboxyl groups. Glycine is a zwitterionic compound with two pKa values: pKa1 ≈ 2.3-2.4 (carboxyl group) and pKa2 ≈ 9.6-9.8 (amino group).[1] This dual nature allows for the preparation of glycine-based buffers across two distinct pH ranges: an acidic range (pH 2.2-3.6, using glycine-HCl) and an alkaline range (pH 8.6-10.6, using glycine-NaOH).[1][2] The latter is the relevant range when using sodium glycinate to prepare a buffer.
While its buffering capacity is its primary application, the components of the buffer—the sodium cation (Na⁺) and the glycinate anion—are not inert spectators in an enzymatic reaction. They can introduce secondary effects that may profoundly alter enzyme structure and function. This guide serves to illuminate these effects, transforming a potential source of experimental variability into a well-understood and controlled parameter.
Physicochemical Properties & Mechanisms of Interaction
The net effect of sodium glycinate on an enzyme assay is a composite of at least four distinct phenomena. Understanding these is critical for proper experimental design and data interpretation.
pH Buffering
The primary function of a buffer is to resist changes in pH, which is crucial as most enzymes exhibit optimal activity within a narrow pH range. The glycine-NaOH buffer system is effective in the alkaline range (pH 8.6-10.6), making it suitable for enzymes such as alkaline phosphatase.[3] However, it's important to note that the buffering capacity is maximal at its pKa (~9.6) and diminishes as the pH moves away from this value.[4]
Ionic Strength
Sodium glycinate is a salt and, therefore, contributes to the ionic strength of the assay solution. Ionic strength can influence enzyme activity by:
-
Altering Protein Solubility: Both very low and very high ionic strengths can lead to protein precipitation or aggregation, reducing the concentration of active enzyme.
-
Modulating Enzyme Structure: Ions can interact with charged residues on the enzyme surface, subtly altering the protein's conformation and, consequently, the geometry of the active site.
-
Screening Electrostatic Interactions: Many enzyme-substrate interactions are stabilized by electrostatic forces. Increasing ionic strength can shield these charges, potentially weakening substrate binding and reducing the reaction rate.[5][6] Conversely, for some enzymes, increased ionic strength can be activating.[7] The effect is highly enzyme-dependent.[6]
Metal Ion Chelation
Glycine is a bidentate ligand capable of forming stable chelate complexes with divalent and trivalent metal ions, including Ca²⁺, Mg²⁺, Mn²⁺, Cu²⁺, and Zn²⁺.[8][9] This property is highly significant because many enzymes are metalloenzymes, requiring a specific metal ion as a cofactor for catalytic activity or structural integrity.
-
Inhibition: If an enzyme requires a metal cofactor (e.g., Mg²⁺ for many kinases and phosphatases), the presence of glycinate can strip this essential ion from the active site, leading to potent inhibition. This effect is similar to that of the well-known chelator EDTA.[2]
-
Activation/Stabilization: In some cases, chelation can be beneficial. It can sequester inhibitory heavy metal contaminants (e.g., Pb²⁺, Hg²⁺) that may be present in reagents.
Direct Enzyme Interaction
As an amino acid, glycine shares structural similarities with amino acid substrates or products of certain enzymes.
-
Competitive Inhibition: For enzymes that process amino acid substrates, glycine might act as a competitive inhibitor by binding to the active site.
-
Allosteric Modulation: Glycine could bind to a site other than the active site (an allosteric site), inducing a conformational change that either enhances or inhibits enzyme activity.[10] For example, glycine buffer is noted to slightly inhibit alkaline phosphatase activity due to the configuration of its amino group at high pH.[3]
-
Metabolic Interference: In assays using whole cells or crude lysates, exogenous glycine can be metabolized. For instance, the glycine cleavage system is a major metabolic pathway in many organisms that breaks down glycine.[11][12] This could alter the cellular environment or produce metabolites that interfere with the assay.
Diagram: Potential Mechanisms of Sodium Glycinate Interference
Caption: Workflow for systematically optimizing and validating a sodium glycinate buffer.
Experimental Steps:
-
Determine pH Optimum:
-
Prepare a series of sodium glycinate buffers (e.g., 50 mM) across a range of pH values (e.g., 8.6, 9.1, 9.6, 10.1, 10.6).
-
Run your standard enzyme assay in each buffer and plot activity versus pH to find the optimum.
-
-
Evaluate Buffer Concentration:
-
Using the optimal pH determined in Step 1, prepare several concentrations of the buffer (e.g., 25, 50, 100, 200 mM).
-
Perform the assay at each concentration. A significant change in activity suggests an ionic strength effect or a specific interaction with glycinate or sodium ions.
-
-
Deconvolute Ionic Strength vs. Specific Ion Effects:
-
Select an alternative "inert" buffer with a similar pKa (e.g., Tris, pKa ~8.1 or CHES, pKa ~9.5).
-
Prepare your enzyme assay under three conditions, all at the optimal pH:
-
Condition A: 50 mM Sodium Glycinate.
-
Condition B: 50 mM Tris buffer.
-
Condition C: 50 mM Tris buffer + Sodium Chloride (NaCl) added to match the ionic strength of Condition A.
-
-
Interpretation:
-
If Activity(A) ≈ Activity(C) ≠ Activity(B), the effect is likely due to ionic strength.
-
If Activity(A) is significantly different from Activity(C), a specific interaction with the glycinate molecule is likely occurring (chelation or direct binding).
-
-
-
Test for Metal Chelation:
-
If you suspect inhibition is due to chelation of a required metal cofactor (e.g., Mg²⁺):
-
Run the assay in the optimal sodium glycinate buffer.
-
In a parallel reaction, add a stoichiometric excess of the suspected metal cofactor (e.g., if using 50 mM glycinate, add 5-10 mM MgCl₂).
-
If activity is restored, chelation is the confirmed mechanism of inhibition.
-
Data Interpretation & Case Study
Let's consider a hypothetical metalloenzyme whose activity was tested under various buffer conditions.
Table 1: Hypothetical Activity of "MetalloEnzyme-X"
| Condition No. | Buffer System | Concentration (mM) | Added Salt | Relative Activity (%) | Primary Inferred Effect |
| 1 | 50 mM Tris-HCl, pH 9.0 | 50 | None | 100 | Baseline |
| 2 | 50 mM Glycine-NaOH, pH 9.0 | 50 | None | 35 | Significant Inhibition |
| 3 | 50 mM Tris-HCl, pH 9.0 | 50 | NaCl to match Cond. 2 | 85 | Minor Ionic Strength Inhibition |
| 4 | 50 mM Glycine-NaOH, pH 9.0 | 50 | + 10 mM MgCl₂ | 92 | Reversal of Inhibition |
Analysis:
-
Comparing Condition 1 and 2 shows that the glycine buffer is strongly inhibitory.
-
Comparing Condition 1 and 3 shows a minor (~15%) inhibitory effect from ionic strength alone. [13]* The large drop in activity in Condition 2 is therefore not primarily due to ionic strength.
-
The near-complete restoration of activity in Condition 4 upon adding excess Mg²⁺ strongly indicates that the primary mechanism of inhibition by sodium glycinate is the chelation of the essential Mg²⁺ cofactor .
Troubleshooting & Best Practices
-
Problem: Assay variability is high.
-
Solution: Ensure the buffer pH is measured accurately at the final reaction temperature. Prepare fresh buffer stocks regularly, as pH can drift over time. [14]* Problem: Enzyme activity is lower than expected in glycine buffer compared to literature values in other buffers.
-
Solution: Perform the systematic evaluation described in Protocol 3.2. The glycinate molecule may be a partial inhibitor of your enzyme. Consider an alternative buffer like Bicine or CHES for the alkaline pH range. * Problem: The reaction stops prematurely.
-
Solution: The buffering capacity may be insufficient. If the reaction produces or consumes protons, the pH may be shifting out of the optimal range. Increase the buffer concentration. [4]* Best Practice: Always run a "buffer blank" control (assay mix with buffer but no enzyme) to check for any background reaction between the buffer and your substrate or detection reagents. [15]
-
Conclusion
Sodium glycinate is a useful buffer for enzyme assays in the alkaline pH range, but it is far from an inert component. Its influence on ionic strength, its potent metal-chelating ability, and the potential for direct molecular interactions demand a rigorous and systematic approach to its use. By following the protocols and validation workflows outlined in this guide, researchers can confidently determine if sodium glycinate is appropriate for their specific enzyme system, define its optimal working concentration, and generate reliable, high-quality kinetic data. Failure to account for these properties can lead to misinterpretation of results, particularly in inhibitor screening or detailed mechanistic studies.
References
-
Biocompare. (n.d.). Glycine Buffers. Retrieved from Biocompare. [Link]
-
Shapiro, A. B. (2024). The differences between glycine buffer solutions of the same pH but different concentrations lie in several aspects? ResearchGate. [Link]
-
Scribd. (n.d.). Glycine HCl Buffer pKa Determination. [Link]
-
Gotor-Gotor, A., et al. (2021). Cloning and Characterization of GDSL Esterases from Bacillus paralicheniformis T7. MDPI. [Link]
- Google Patents. (2016).
-
Larsen, J. O., et al. (2016). The Effect of Ionic Strength and Specific Anions on Substrate Binding and Hydrolytic Activities of Na,K-ATPase. National Institutes of Health. [Link]
-
Kikuchi, G., et al. (2008). Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia. Proceedings of the Japan Academy, Series B. [Link]
-
CPAchem. (n.d.). Safety data sheet - Sodium Aminoacetate TS. [Link]
-
NCBI Bookshelf. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. [Link]
-
ResearchGate. (2022). Chelate of glycine with some metal M.[Link]
-
ResearchGate. (2017). Effect of ionic strength of buffer on enzyme activity. [Link]
-
Royal Society of Chemistry. (2024). Ion-combination specific effects driving the enzymatic activity of halophilic alcohol dehydrogenase 2 from Haloferax volcanii in aqueous ionic liquid solvent mixtures. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Glycine, Sodium Salt Hydrate 99%. [Link]
-
Carl ROTH. (2016). Biological Buffers. [Link]
-
PubMed. (2008). Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia. [Link]
-
Wageningen University & Research. (2013). Effects of Ionic Strength on the Enzymatic Hydrolysis of Diluted and Concentrated Whey Protein Isolate. [Link]
-
PubMed Central. (2011). Effect of Glycine on Lead Mobilization, Lead-Induced Oxidative Stress, and Hepatic Toxicity in Rats. [Link]
-
Chemistry LibreTexts. (2023). 5.1.11: Making buffers for enzyme assay. [Link]
-
Chemistry LibreTexts. (2025). 10: Enzyme Kinetics. [Link]
-
PubMed Central. (1962). Effect of Ionic Strength on the Kinetics of Trypsin and Alpha Chymotrypsin. [Link]
-
TeachMe Physiology. (2024). Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics. [Link]
-
University of California, San Diego. (n.d.). Enzyme Assay Protocol. [Link]
-
PubMed. (2018). A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. [Link]
Sources
- 1. biocompare.com [biocompare.com]
- 2. Cloning and Characterization of GDSL Esterases from Bacillus paralicheniformis T7 [mdpi.com]
- 3. Glycine-Sodium Hydroxide Buffer (0.08 M, pH 10) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 4. researchgate.net [researchgate.net]
- 5. The Effect of Ionic Strength and Specific Anions on Substrate Binding and Hydrolytic Activities of Na,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Ionic Strength on the Kinetics of Trypsin and Alpha Chymotrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN105687204A - Glycine metal chelate complex and preparation method thereof - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research.wur.nl [research.wur.nl]
- 14. home.sandiego.edu [home.sandiego.edu]
- 15. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
High-Fidelity CO2 Absorption Protocols Using Sodium Glycinate: Mechanisms, Kinetics, and Benchmarking
[1]
Abstract
Sodium Glycinate (SG) represents a pivotal shift in carbon capture technology, offering a "green" alternative to traditional alkanolamines like Monoethanolamine (MEA). While SG exhibits superior resistance to oxidative degradation and negligible volatility, its application requires precise experimental handling due to its ionic nature and specific regeneration energy profiles. This guide provides a rigorous, self-validating protocol for characterizing SG solvents, detailing the Zwitterion reaction mechanism, stirred-cell kinetic measurements, and critical benchmarking against MEA.
Strategic Rationale: Why Sodium Glycinate?
In the development of gas treatment solvents, researchers often default to MEA. However, SG offers distinct physicochemical advantages that justify its investigation in advanced capture systems:
-
Volatility: SG is an amino acid salt with effectively zero vapor pressure, eliminating solvent loss and downstream contamination.
-
Kinetics: SG exhibits fast reaction kinetics comparable to primary amines, driven by the sterically unhindered amino group.
-
Stability: Unlike MEA, which degrades into toxic oxazolidinones, SG maintains high stability under oxidative conditions.
Critical Trade-off: Researchers must note that while SG reduces solvent makeup costs, it historically demands higher regeneration energy due to the high sensible heat of the aqueous salt solution. The protocols below are designed to quantify these parameters accurately.
Reaction Mechanism
Understanding the reaction pathway is prerequisite to kinetic modeling. The reaction between CO₂ and Sodium Glycinate follows the Zwitterion Mechanism , typical for primary amines.
The Pathway
-
Zwitterion Formation: The lone pair on the nitrogen attacks the carbon in CO₂, forming an intermediate zwitterion.
-
Deprotonation: A base (water, OH⁻, or another amine molecule) removes a proton, yielding the stable carbamate.
Visualization: Reaction Pathway
Figure 1: Zwitterion mechanism describing the formation of carbamate from Sodium Glycinate and CO₂.
Experimental Protocol 1: Solvent Preparation
Objective: Prepare a contaminant-free Sodium Glycinate solution. Context: While SG salt can be purchased, in-situ neutralization of Glycine with NaOH is preferred in research settings to ensure stoichiometry and minimize carbonate contamination from aged salts.
Materials
-
Glycine (Reagent Grade, >99%)
-
Sodium Hydroxide (NaOH) pellets or 10N Standard Solution
-
Deionized Water (degassed)
-
Nitrogen gas (for blanketing)
Step-by-Step Procedure
-
Calculation: Determine the target molarity (e.g., 1.0 M). Calculate the mass of Glycine (
g/mol ) and NaOH ( g/mol ) required for an equimolar ratio. -
Dissolution (Exothermic Control):
-
Dissolve the calculated NaOH in 80% of the final volume of deionized water. Caution: Exothermic reaction.
-
Cool the NaOH solution to room temperature (25°C).
-
-
Neutralization:
-
Slowly add Glycine to the NaOH solution while stirring.
-
Checkpoint: Monitor pH. The solution should stabilize near pH 11-12. If pH > 12.5, excess NaOH is present (undesirable for kinetic accuracy).
-
-
Final Adjustment: Dilute to the final volumetric mark with deionized water.
-
Degassing: Sparge with N₂ for 20 minutes to remove dissolved O₂ and atmospheric CO₂.
Experimental Protocol 2: Kinetic Measurement (Stirred Cell)
Objective: Measure the intrinsic absorption rate of CO₂ into SG solution. Apparatus: Lewis Cell (Stirred Cell Reactor) with a known interfacial area.
Experimental Workflow
Figure 2: Operational workflow for kinetic measurement using a stirred cell reactor.
Detailed Methodology
-
System Evacuation: Evacuate the stirred cell to remove inerts.
-
Solvent Loading: Introduce the SG solution. Ensure the liquid surface is flat and the interface area (
) is known precisely. -
Thermal Equilibration: Circulate water from a thermostatic bath (e.g., 303.15 K) through the reactor jacket. Wait for temperature stability (
K). -
Vapor Pressure Check: Record the equilibrium pressure (
). This is the vapor pressure of water over the ionic solution (SG has negligible vapor pressure). -
CO₂ Injection: Rapidly inject CO₂ from a supply reservoir to reach the desired partial pressure (e.g., 10 kPa).
-
Data Logging: Record the pressure drop (
) in the reactor.-
Stirring Speed: Ensure stirring is sufficient to ensure bulk homogeneity but low enough to maintain a flat interface (avoiding vortex formation which alters surface area).
-
Data Analysis: Calculating Flux
The absorption flux (
Where:
-
= Volume of the gas phase (
) -
= Interfacial area (
) -
= Slope of pressure vs. time curve at
.
Comparative Benchmarking: SG vs. MEA
To validate your results, compare your SG data against standard MEA values.[1]
| Parameter | Sodium Glycinate (SG) | Monoethanolamine (MEA) | Implication |
| Reaction Order | Second-order (overall) | Second-order (overall) | Similar kinetic modeling approach. |
| Activation Energy ( | ~63.8 kJ/mol | ~41-48 kJ/mol | SG requires more thermal energy to initiate reaction. |
| Regeneration Energy | ~5743 kJ/kg CO₂ | ~4503 kJ/kg CO₂ | Critical: SG is more energy-intensive to regenerate due to high sensible heat.[2] |
| Volatility | Negligible | High (requires water wash) | SG is safer and cleaner for long-term operation. |
| Degradation | Low (Stable) | High (Oxidative) | SG offers longer solvent lifespan. |
Data Sources: Kinetic constants derived from wetted-wall column studies [1]; Regeneration energies calculated from thermodynamic cycles [2].
Troubleshooting & Optimization
-
Precipitation: SG solutions >3.0 M may precipitate at high CO₂ loadings or low temperatures. Action: Keep concentrations between 1.0 M - 3.0 M for initial screening.
-
Viscosity Effects: SG is an electrolyte; viscosity increases significantly with concentration, reducing mass transfer rates (
). Action: Measure viscosity using a rheometer and correct diffusivity values in your model. -
pH Drift: If pH drops below 9.0 rapidly, check for system leaks or initial concentration errors.
References
-
Kinetics of CO2 Absorption in Aqueous Sodium Glycinate Solutions. Source: ResearchGate.[2][3] Context: Provides the Arrhenius expression for the second-order rate constant and activation energy.
-
Simplified Estimation of Regeneration Energy of 30 wt % Sodium Glycinate Solution. Source: ResearchGate.[2][3] Context: Comparative analysis of regeneration energy requirements between SG and MEA.
-
Solubilities of Carbon Dioxide in Aqueous Solutions of Sodium Glycinate. Source: ResearchGate.[2][3] Context: Solubility data (VLE) essential for establishing equilibrium baselines.
-
Amine Regeneration Tests on MEA, DEA and MMEA with Respect to Energy Efficiency Study. Source: Atlantis Press.[4] Context: Baseline data for MEA regeneration behavior used for benchmarking.[1]
Troubleshooting & Optimization
Technical Support Center: Stabilizing Sodium Glycinate Solutions
This guide serves as a technical resource for researchers and formulation scientists working with Sodium Glycinate (SG) . It moves beyond basic handling to address the thermodynamic and kinetic factors governing stability in aqueous environments.
Topic: Prevention of Precipitation and Crystallization in Sodium Glycinate Systems Content Type: Troubleshooting Guide & Technical FAQs Applicable For: Buffer Formulation, CO₂ Capture Solvents, Pharmaceutical Excipients
Core Analysis: Why Does Sodium Glycinate Precipitate?
As a Senior Application Scientist, I often see users treat Sodium Glycinate (
The three primary mechanisms of failure (precipitation) are:
-
Atmospheric Carbonation (The "Silent Killer"): SG is alkaline (
). It avidly absorbs atmospheric , converting highly soluble glycinate into Sodium Bicarbonate ( ) , which has drastically lower solubility. -
Thermal Hysteresis: High-concentration stocks (
) are stable at room temperature but may cross the solubility boundary upon refrigeration, leading to nucleation that does not easily reverse upon re-warming. -
Protonation Shift (Zwitterion Effect): Lowering the pH toward the isoelectric point of glycine (
) converts the ionic salt into zwitterionic glycine, which alters solvation dynamics and can lead to crystallization in crowded solutions.
Troubleshooting Guide: Diagnostic Pathways
Scenario A: "My clear solution developed a white crust or cloudiness after standing."
Diagnosis: Carbonate Contamination.
Your solution has absorbed
-
Mechanism:
(simplified competitive equilibrium). -
The Precipitate: Likely Sodium Bicarbonate (
) or a carbamate species, not Sodium Glycinate itself. Sodium bicarbonate solubility is only at 20°C, whereas Sodium Glycinate is soluble .
Corrective Action:
-
Immediate: Filter the solution through a 0.22
membrane to remove nuclei. Check pH; a significant drop (e.g., from 11 to <10) confirms uptake. -
Prevention: Use degassed/argon-purged water for preparation. Store under an inert atmosphere (
or ). Minimize headspace in storage vessels.
Scenario B: "Precipitation occurred immediately upon adding a second salt."
Diagnosis: Common Ion Effect / Salting Out.
You likely added a salt containing
-
Mechanism: The solubility product (
) is governed by . Increasing via another source forces the equilibrium toward the solid phase.
Corrective Action:
-
Protocol Adjustment: Calculate the total sodium contribution from all reagents. Keep total
below 4.0 M for room temperature stability. -
Alternative: Switch to Potassium Glycinate if high ionic strength is required, as potassium salts generally possess higher solubility limits.
Scenario C: "Crystals formed when I stored the 3M stock in the fridge."
Diagnosis: Thermal Solubility Limit.
-
Mechanism: Sodium Glycinate solubility is temperature-dependent.[1] At 4°C, the saturation point drops significantly.
Corrective Action:
-
Recovery: Warm the solution to 40°C with gentle stirring. The crystals should redissolve.
-
Pro-Tip: Do not store SG stocks >2.0 M at 4°C. Store at ambient temperature (20-25°C) in a dark, tightly sealed cabinet to prevent photolytic degradation and
ingress.
Visualizing the Instability Pathways
The following decision tree helps you rapidly identify the cause of instability based on environmental factors.
Figure 1: Diagnostic logic flow for identifying the source of solid formation in sodium glycinate systems.
Critical Data: Solubility & Stability
To prevent precipitation, you must operate within the thermodynamic "Safe Zone."
Table 1: Comparative Solubility Limits (Approximate at 25°C)
| Species | Formula | Solubility (Molar) | Risk Factor |
| Sodium Glycinate | ~3.5 - 4.0 M | High solubility, but hygroscopic. | |
| Glycine (Zwitterion) | ~3.3 M | Precipitates if pH drops to ~6 in saturated systems. | |
| Sodium Bicarbonate | ~1.2 M | Primary Precipitate. Forms upon contact with air. | |
| Sodium Carbonate | ~2.0 M | Forms at high pH if |
Key Insight: The solubility of the contaminant (
Experimental Protocol: Preparation of Stable Stock Solution (2.0 M)
This protocol ensures a self-validating system where
Materials:
-
Glycine (Free Acid), purity >99%.
-
Sodium Hydroxide (NaOH) pellets or 10 M solution.
-
Degassed Deionized Water (Boiled or
sparged for 30 mins). -
Volumetric flask, purged with Nitrogen.
Step-by-Step Procedure:
-
Calculate Stoichiometry:
-
Target: 100 mL of 2.0 M Sodium Glycinate.
-
Glycine (
): 15.01 g. -
NaOH (
): 8.00 g (Equimolar ratio is critical).
-
-
Dissolution (Exothermic Control):
-
Place 60 mL of degassed water in a beaker.
-
Slowly add NaOH. Caution: Exothermic.[2] Stir until dissolved.
-
Cool the NaOH solution to room temperature (25°C). Adding glycine to hot caustic can cause yellowing (Maillard-type degradation).
-
-
Reaction:
-
Add Glycine slowly to the NaOH solution.
-
Stir until clear. The reaction
is rapid.
-
-
Validation (The "Check" Step):
-
Finalize:
-
Dilute to volume (100 mL) with degassed water.
-
Filter through 0.22
PES filter into a sterile bottle. -
Overlay with Nitrogen/Argon before capping.
-
Frequently Asked Questions (FAQs)
Q: Can I autoclave Sodium Glycinate solutions?
A: Yes, but with caveats. SG is thermally stable, but autoclaving in an open or breathable vessel (like standard foil) will drive off water and potentially allow
Q: What is the maximum concentration I can achieve? A: You can push to ~3.5 M - 4.0 M at 25°C, but the solution becomes viscous and prone to "crashing out" if the temperature fluctuates. For robust experimental reproducibility, limit stocks to 2.0 M .
Q: Why did my solution turn yellow?
A: Oxidative degradation or metal contamination. Glycinate is a weak chelator (it binds
-
Fix: Use high-purity water (18.2
) and high-grade reagents. Store in the dark.
Q: Is Sodium Glycinate compatible with PBS (Phosphate Buffered Saline)?
A: Generally, yes. However, PBS contains Sodium Chloride. Adding high concentrations of SG to PBS increases the total
References
-
Solubility of Glycine and Sodium Glycinate
- Park, S., et al. (2009). "Physical Properties of Aqueous Sodium Glycinate Solution as an Absorbent for Carbon Dioxide Removal.
-
Source:
-
CO₂ Reaction & Precipitation Mechanisms
-
Glycine Zwitterion/pH Equilibria
- Avdeef, A. (2003).
-
Source:
-
Safety & Handling Data
- National Center for Biotechnology Information (2024).
-
Source:
Sources
Technical Support Center: Purification of Sodium Glycinate Solutions
Welcome to the Technical Support Center for the purification of sodium glycinate solutions. This guide is designed for researchers, scientists, and professionals in drug development who are working with sodium glycinate and require methods to remove various contaminants. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.
Introduction: The Challenge of Purity
Sodium glycinate, the sodium salt of the amino acid glycine, is a crucial component in various pharmaceutical formulations and bioprocessing applications.[1][2] Its purity is paramount to ensure the safety, efficacy, and stability of the final product. However, during its synthesis or handling, various impurities can be introduced, including residual reactants, byproducts, color bodies, and inorganic salts.[3] This guide provides a systematic approach to identifying and removing these contaminants.
Troubleshooting Guides
This section provides detailed, step-by-step protocols for the most common and effective methods to purify sodium glycinate solutions.
Issue 1: My sodium glycinate solution has a yellow or brown tint.
This discoloration is typically due to the presence of organic impurities or byproducts from the synthesis process.[3][4] Activated carbon treatment is a highly effective method for removing these color bodies.[5][6][7]
Root Cause Analysis:
Color impurities often arise from Maillard reactions between amino acids and reducing sugars at elevated temperatures, or from degradation products of reactants.[7] These compounds are typically large organic molecules with chromophores that absorb visible light.
Workflow: Decolorization with Activated Carbon
Caption: Workflow for decolorizing sodium glycinate solution using activated carbon.
Detailed Protocol:
-
Select the Right Activated Carbon: Powdered activated carbon (PAC) is commonly used for batch decolorization processes in the pharmaceutical industry due to its high impurity removal rate.[8] Wood-based powdered carbon is often preferred for amino acid decolorization due to its high specific surface area and microporous structure.[7]
-
Determine Optimal Carbon Loading:
-
Causality: Using too little activated carbon will result in incomplete decolorization, while an excess can lead to significant product loss due to adsorption of sodium glycinate.
-
Experiment: Perform small-scale slurry tests with varying concentrations of activated carbon (e.g., 0.1% to 2.0% w/v).
-
Analysis: After a set time, filter the samples and measure the absorbance of the supernatant at a specific wavelength (e.g., 400 nm) to determine the most effective concentration.
-
-
Treatment Process:
-
Heat the sodium glycinate solution to a moderately elevated temperature (e.g., 50-70°C) to decrease viscosity and enhance the diffusion of impurities into the carbon pores.
-
Add the predetermined amount of activated carbon to the solution with continuous stirring.
-
Maintain stirring for 1-2 hours. The exact time should be optimized based on your small-scale trials.
-
-
Removal of Activated Carbon:
-
After treatment, the activated carbon must be completely removed to avoid it becoming an impurity itself.[9]
-
Filtration through a fine filter paper or a membrane filter (e.g., 0.22 µm or 0.45 µm) is a common method. The use of filter aids like celite can improve filtration efficiency.
-
-
Verification:
-
Visually inspect the filtered solution for the absence of color.
-
Use UV-Vis spectroscopy to quantify the removal of color bodies.
-
| Parameter | Recommended Range | Rationale |
| Activated Carbon Type | Wood-based Powdered Activated Carbon (PAC) | High surface area and microporosity are effective for small organic impurities.[7] |
| Carbon Loading | 0.1% - 2.0% (w/v) | Balances decolorization efficiency with minimizing product loss. |
| Treatment Temperature | 50 - 70 °C | Reduces solution viscosity and increases adsorption kinetics. |
| Treatment Time | 1 - 2 hours | Allows sufficient time for impurities to adsorb onto the carbon. |
| Filtration Pore Size | 0.22 - 0.45 µm | Ensures complete removal of fine carbon particles.[9] |
Issue 2: My solution contains residual inorganic salts (e.g., NaCl, Na2SO4).
Inorganic salts are common contaminants, often introduced during pH adjustment or as byproducts of the synthesis reaction.[3][10] Crystallization and ion exchange chromatography are effective methods for their removal.
Workflow: Purification by Recrystallization
Sources
- 1. Sodium Glycinate | C2H4NNaO2 | CID 4684308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 6000-44-8: Glycine sodium | CymitQuimica [cymitquimica.com]
- 3. data.epo.org [data.epo.org]
- 4. US3947496A - Process for recovering glycine from sodium sulfate solutions - Google Patents [patents.google.com]
- 5. Decolorization with Activated Carbon in the Pharmaceutical Industry [carbonactivo.com]
- 6. desotec.com [desotec.com]
- 7. Activated Carbon for Amino Acids Decolorization [zhulincarbon.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Activated Carbon Filtration in Decolorization-Feature-Tec- Filtration, Separation, Purification [feature-tec.com]
- 10. US3985801A - Process for recovering glycine from sodium chloride solutions - Google Patents [patents.google.com]
Common experimental errors when using sodium glycinate
As a Senior Application Scientist, I've frequently guided researchers through the nuances of using sodium glycinate in their experiments. This technical support center is designed to address the most common challenges encountered in the lab, providing not just solutions but also the underlying scientific principles to empower your research. Sodium glycinate is more than just the sodium salt of a simple amino acid; it's a versatile tool used as a buffering agent, a formulation excipient, a chelator, and in chemical synthesis.[1][2] However, its utility is matched by a need for careful handling and a thorough understanding of its physicochemical properties.
This guide is structured to help you troubleshoot problems proactively and efficiently. We will move from foundational issues of handling and preparation to more complex challenges in crystallization and analysis.
Technical Support Center: Sodium Glycinate
Part 1: FAQs - Material Handling and Storage
Correct handling from the moment you receive the container is the first, and most critical, step in preventing a cascade of experimental errors.
Question 1: My solid sodium glycinate appears clumpy and difficult to weigh accurately. What is the cause and how can I prevent this?
Answer: This is a classic sign of moisture absorption. Sodium glycinate is hygroscopic, meaning it readily attracts and holds water molecules from the ambient atmosphere.[3]
-
Causality: When the powder absorbs water, it begins to dissolve slightly on the surface of the crystals, causing them to stick together, forming clumps. This not only makes accurate weighing challenging but also means the "weight" you measure is not purely sodium glycinate, introducing a systematic error into your concentration calculations.[4]
-
Preventative Protocol:
-
Storage: Always store sodium glycinate in a tightly sealed container in a dry environment, preferably in a desiccator with a suitable drying agent (e.g., silica gel).[5]
-
Handling: When weighing, minimize the time the container is open to the atmosphere. Use a dry, clean spatula and weigh the required amount as quickly as possible. For highly sensitive applications, weighing should be performed in a glove box with a controlled, low-humidity atmosphere.
-
If Clumping Occurs: If the material has already clumped, it may be possible to dry it in a vacuum oven at a mild temperature. However, be aware that this may not be suitable for all applications, especially if thermal degradation is a concern. It is often preferable to use a fresh, unopened container for critical experiments.
-
Question 2: Are there any specific safety precautions I should take when handling sodium glycinate powder?
Answer: While sodium glycinate is generally considered to have low toxicity and is not classified as a hazardous substance under GHS criteria, good laboratory practice is always recommended.[6]
-
Core Recommendations:
-
Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5]
-
Avoid inhaling the powder by handling it in a well-ventilated area or using a fume hood if large quantities are being used.[3]
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[5]
-
Part 2: Troubleshooting Guide - Solution Preparation and Stability
Issues during solution preparation are a major source of experimental variability.
Question 3: I prepared a high-concentration aqueous solution of sodium glycinate, and it turned cloudy or formed a precipitate over time. Why did this happen?
Answer: You have likely exceeded the solubility limit of sodium glycinate under your experimental conditions. While it is highly soluble in water, this solubility is not infinite and can be influenced by concentration and temperature.
-
Causality: Studies have shown that aqueous solutions of sodium glycinate can precipitate at concentrations higher than 2 M, which can lead to significant operational problems in experimental systems.[7] This precipitation can obstruct tubing, interfere with optical measurements, and alter the effective concentration of the solute.
-
Troubleshooting Steps:
-
Verify Concentration: Double-check your calculations to ensure you intended to be within the soluble range. For many applications, working at or below 2.0 M is recommended to avoid precipitation issues.[7]
-
Temperature Effects: Solubility is temperature-dependent. If you prepared the solution warm to aid dissolution and then stored it at a lower temperature (e.g., 4°C), precipitation upon cooling is common.
-
pH Influence: The pH of the solution can affect the equilibrium between glycinate, glycine, and other species, potentially influencing solubility. Ensure the pH is stable and appropriate for your intended concentration.
-
Experimental Workflow: Preparing a Stable Sodium Glycinate Solution
Caption: Workflow for preparing stable sodium glycinate solutions.
Question 4: The measured pH of my sodium glycinate solution is different from the theoretical value. What could be the cause?
Answer: This discrepancy is common and can stem from several factors. Sodium glycinate is the salt of a weak acid (glycine), and its solutions are naturally alkaline.
-
Causality and Contributing Factors:
-
CO₂ Absorption: Alkaline solutions readily absorb carbon dioxide from the atmosphere, forming carbonic acid, which will lower the pH of your solution. This is a very common and often overlooked error.
-
Purity of Material: The presence of impurities, such as unreacted glycine or excess sodium hydroxide from its synthesis, can significantly alter the pH.[8]
-
Temperature Effects: The pKa of glycine is temperature-dependent. If you are using a pKa value cited for 25°C, but your solution is at a different temperature, the actual pH will deviate.
-
Ionic Strength: The ionic strength of the solution can influence the activity of ions, causing a deviation from the pH predicted by the Henderson-Hasselbalch equation which is based on concentrations.
-
-
Corrective Actions:
-
Prepare solutions using freshly boiled and cooled deionized water to minimize dissolved CO₂.
-
Always measure the pH of your final solution with a calibrated pH meter and adjust as necessary using a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
Use high-purity, certified sodium glycinate from a reliable supplier.[9]
-
Part 3: Troubleshooting Guide - Crystallization Issues
Sodium glycinate is often involved in crystallization processes, either as the target molecule or as an additive influencing the crystallization of another compound.
Question 5: I am trying to crystallize a specific polymorph of my compound from a solution containing sodium glycinate, but I'm getting inconsistent or unexpected crystal forms.
Answer: The presence of salts can have a profound effect on crystallization pathways and polymorph selection.[10] Sodium glycinate, being a salt itself, can alter the solution structure and influence which crystal form is kinetically or thermodynamically favored.
-
Mechanistic Insight: Additives like sodium chloride (which has ions in common with sodium glycinate) are known to stabilize certain glycine polymorphs over others.[11][12] For example, NaCl can stabilize the metastable β-glycine and prevent its conversion to the α-form, while promoting the eventual nucleation of the stable γ-form.[11] The ions (Na⁺ and glycinate⁻) from your sodium glycinate are likely playing a similar role by interacting with the surface of forming crystals or by changing the solvation shell of your molecule in solution.
-
Troubleshooting Strategy:
-
Control pH: The pH of the crystallization medium is critical. For glycine itself, adjusting the pH of the solution is a key method to control the resulting polymorph.[13] Ensure the pH of your solution is precisely controlled and monitored throughout the experiment.
-
Vary Concentration: The concentration of sodium glycinate can be a critical parameter. Systematically vary its concentration to map out its effect on your crystallization outcome.
-
Characterize Polymorphs: Use analytical techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to definitively identify the crystal forms you are obtaining.
-
Question 6: My crystallization process is happening too quickly, "crashing out" of solution and leading to impure crystals.
Answer: Rapid crystallization is often a sign of excessive supersaturation.[14] This prevents the slow, ordered growth required for high-purity crystals.
-
Causality: When a solution is highly supersaturated, the thermodynamic driving force for crystallization is very high, leading to rapid nucleation and growth. Impurities present in the solution can get trapped within the fast-growing crystal lattice.
-
Mitigation Protocol:
-
Reduce Supersaturation:
-
Increase Solvent Volume: Add a small amount of additional solvent to the hot, dissolved solution. This will keep the compound soluble for longer as it cools, promoting slower crystal growth.[14]
-
Slow Cooling: Instead of placing the flask on an ice bath, allow it to cool slowly to room temperature on the benchtop, and then transfer it to a refrigerator.
-
-
Control Nucleation: If crystallization starts immediately upon cooling, it may be beneficial to slightly increase the amount of solvent. An ideal crystallization shows initial crystal formation after about 5 minutes, with continued growth over 20 minutes or more.[14]
-
Consider a Purification Step: If impurities are suspected, treating the hot solution with activated charcoal before filtration and cooling can remove colored or high-molecular-weight impurities that might be promoting rapid crystallization.[14]
-
Part 4: FAQs - Buffer Preparation and Use
Sodium glycinate is frequently used to prepare alkaline buffers.[1]
Question 7: What is the effective buffering range for a sodium glycinate buffer, and how do I prepare it?
Answer: The effective buffering range is determined by the pKa of the conjugate acid, which is glycine. Glycine has two pKa values: ~2.34 (for the carboxyl group) and ~9.6 (for the amino group). For preparing a buffer with sodium glycinate, you are utilizing the equilibrium around the amino group.
-
Effective Range: A buffer is most effective at a pH of pKa ± 1. Therefore, a glycine/sodium glycinate buffer system is effective in the pH range of approximately 8.6 to 10.6.[15]
-
Preparation Protocol (Henderson-Hasselbalch Method):
-
Principle: You will use the Henderson-Hasselbalch equation: pH = pKa + log ([A⁻]/[HA]), where [A⁻] is the concentration of the base form (glycinate) and [HA] is the concentration of the acid form (glycine).
-
Example - Prepare 1 L of 0.1 M Glycine Buffer at pH 9.0:
-
pKa of Glycine = 9.6
-
9.0 = 9.6 + log ([Glycinate]/[Glycine])
-
-0.6 = log ([Glycinate]/[Glycine])
-
Ratio: 10⁻⁰.⁶ = [Glycinate]/[Glycine] = 0.251
-
We also know [Glycinate] + [Glycine] = 0.1 M
-
Solving these simultaneous equations gives:
-
[Glycine] ≈ 0.0799 M
-
[Glycinate] ≈ 0.0201 M
-
-
Procedure: Dissolve 0.0799 moles of glycine in about 800 mL of water. Add 0.0201 moles of solid sodium hydroxide (or an equivalent volume of a stock solution) to convert a portion of the glycine to sodium glycinate.[16] Alternatively, you can start with glycine and titrate with NaOH until the desired pH is reached. Adjust the final volume to 1 L.
-
-
Logical Diagram: Buffer Component Relationship
Caption: pH-dependent equilibrium of the glycine/glycinate buffer system.
Part 5: Troubleshooting Guide - Analytical Errors
Unexpected results in analytical assays can often be traced back to buffer components.
Question 8: I am running an enzyme assay that requires divalent metal cations (e.g., Mg²⁺, Zn²⁺), and the activity is lower than expected in my sodium glycinate buffer. Could the buffer be the cause?
Answer: Yes, this is a strong possibility. Glycine and its conjugate base, glycinate, are known chelating agents.[1] Chelation is the formation of a complex between a ligand (glycinate) and a central metal ion.[17]
-
Mechanistic Explanation: The glycinate anion can form stable complexes with divalent metal cations.[18][19] This process effectively sequesters the metal ions, reducing their concentration of free, bioavailable ions in the solution. If your enzyme requires these metal ions as cofactors for its catalytic activity, this sequestration will lead to an apparent inhibition or lower-than-expected activity.
-
Diagnostic Steps:
-
Run a Control: Perform the assay in a different, non-chelating buffer (e.g., HEPES, Tris) at the same pH and ionic strength to see if enzyme activity is restored.
-
Increase Cofactor Concentration: Try systematically increasing the concentration of the divalent metal cation in your sodium glycinate buffer. If chelation is the issue, you should see a restoration of activity once the chelating capacity of the buffer is saturated.
-
Consult Literature: Check literature for your specific enzyme to see if buffer-related inhibitions have been reported. For some enzymes, like alkaline phosphatase, glycine-based buffers are known to be slightly inhibitory.[20]
-
Quantitative Data Summary: Common Metal Cofactors and Potential for Chelation
| Metal Ion | Common Enzymatic Role | Potential for Chelation by Glycinate |
| Mg²⁺ | Kinase activity, ATP binding | Moderate |
| Zn²⁺ | Carbonic anhydrase, peptidases | Strong |
| Ca²⁺ | Calmodulin, signaling pathways | Moderate |
| Cu²⁺ | Oxidases, electron transport | Very Strong |
| Ni²⁺ | Urease, hydrogenase | Strong |
This table provides a qualitative summary. The actual strength of interaction depends on pH, temperature, and ionic strength.
References
-
Troubleshooting Crystallization. (2022). Chemistry LibreTexts. [Link]
-
Asmelash, D. (2021). Total Clinical Chemistry Laboratory Errors and Evaluation of the Analytical Quality Control Using Sigma Metric for Routine Clinical Chemistry Tests. PMC. [Link]
-
Kim, Y., et al. (2019). The effect of salt additives on the glycine crystallization pathway revealed by studying one crystal nucleation at a time. PNAS. [Link]
-
Mondal, M., et al. (2020). Physical Properties of Aqueous Sodium Glycinate Solution as an Absorbent for Carbon Dioxide Removal. ResearchGate. [Link]
-
F. L. Ng, et al. (2021). Understanding the Salt-Dependent Outcome of Glycine Polymorphic Nucleation. PMC. [Link]
-
Price, C. P. (2000). Glycine Crystallization during Spray Drying: The pH Effect on Salt and Polymorphic Forms. ResearchGate. [Link]
-
Sodium Glycinate Supplier. (n.d.). Riverland Trading. [Link]
-
Sodium Glycinate. (n.d.). PubChem. [Link]
-
Chelation. (n.d.). Wikipedia. [Link]
- Process for recovering glycine from sodium chloride solutions. (1976).
-
Chen, C-H., et al. (2018). Optimization in the Absorption and Desorption of CO2 Using Sodium Glycinate Solution. MDPI. [Link]
-
Ali, M. P., et al. (2012). Analysis of Physicochemical Properties of Aqueous Sodium Glycinate (SG) Solutions at Low Concentrations from 0.1-2.0 M. Science Alert. [Link]
-
Marino, T., et al. (2006). Effect of Metal Ions (Li+, Na+, K+, Mg2+, Ca2+, Ni2+, Cu2+, and Zn2+) and Water Coordination on the Structure of Glycine and Zwitterionic Glycine. PubMed. [Link]
-
Errors in the measurement of serum electrolytes. (1954). PMC. [Link]
-
Garoutte, M. (2016). Glycine Buffer Calculation. YouTube. [Link]
-
Alkaline glycine buffer molarity. (2015). Chemistry Stack Exchange. [Link]
-
Kim, Y., et al. (2019). The effect of salt additives on the glycine crystallization pathway revealed by studying one crystal nucleation at a time. PNAS. [Link]
-
Sodium Glycinate (CAS 6000-44-8) Industry Report. (n.d.). Apiary. [Link]
-
The Impact of Preanalytical Variables on the Accuracy of Electrolyte Measurements in Laboratory. (2023). Letters in High Energy Physics. [Link]
-
Remko, M., & Rode, B. M. (2006). Effect of Metal Ions... on the Structure of Glycine... ACS Publications. [Link]
-
Complexation of Glycine by Atomic Metal Cations in the Gas Phase. (2001). ResearchGate. [Link]
-
Experimental Error and its Statistical Basis. (2022). Chemistry LibreTexts. [Link]
Sources
- 1. Sodium Glycinate Supplier | 6000-44-8 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 2. chemimpex.com [chemimpex.com]
- 3. fishersci.com [fishersci.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. Sodium Glycinate | C2H4NNaO2 | CID 4684308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scialert.net [scialert.net]
- 8. US3985801A - Process for recovering glycine from sodium chloride solutions - Google Patents [patents.google.com]
- 9. Sodium Glycinate (CAS 6000-44-8) Industry Report: Revenue Forecast and Market Growth with Projected CAGR 10.8% from 2025 to 2032 · Apiary [sodiumglycinatecas6000448marketsharemarkettrendsandfore.docs.apiary.io]
- 10. Understanding the Salt-Dependent Outcome of Glycine Polymorphic Nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effect of salt additives on the glycine crystallization pathway revealed by studying one crystal nucleation at a time - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. youtube.com [youtube.com]
- 17. Chelation - Wikipedia [en.wikipedia.org]
- 18. Effect of metal ions (Li+, Na+, K+, Mg2+, Ca2+, Ni2+, Cu2+, and Zn2+) and water coordination on the structure of glycine and zwitterionic glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Glycine-Sodium Hydroxide Buffer (0.08 M, pH 10) Preparation and Recipe | AAT Bioquest [aatbio.com]
Validation & Comparative
Comparative Guide: Sodium Glycinate vs. Tris-HCl Buffering Capacity
Executive Summary
In the landscape of biological buffers, Tris-HCl (Tris(hydroxymethyl)aminomethane hydrochloride) and Sodium Glycinate (Glycine-NaOH) occupy distinct functional niches. While Tris-HCl is the ubiquitous standard for physiological pH ranges (7.0–9.0), Sodium Glycinate serves as a specialized tool for high-alkaline environments (pH 8.6–10.6) and electrophoretic stacking.[1]
-
Verdict: Choose Tris-HCl for general protein stability, DNA extraction, and assays requiring pH 7.5–8.[2]5. Choose Sodium Glycinate for high-pH protein elution, specific enzymatic assays (e.g., enzymes with alkaline optima), and as the trailing ion in discontinuous buffer systems (SDS-PAGE).
-
Critical Warning: Sodium Glycinate has negligible buffering capacity at physiological pH (7.4), making it unsuitable for standard cell culture or neutral-pH biochemical assays.[2]
Physicochemical Profile
The following table contrasts the fundamental properties of both buffer systems. Note the significant difference in their effective buffering ranges.
| Feature | Tris-HCl | Sodium Glycinate (Glycine-NaOH) |
| Chemical Nature | Primary Amine Base | Amino Acid Salt (Zwitterionic parent) |
| pKa (at 25°C) | 8.06 | pKa₁: 2.35 (Carboxyl)pKa₂: 9.60 (Amino) |
| Effective Buffering Range | pH 7.0 – 9.0 | pH 8.6 – 10.6 (and pH 2.2–3.6) |
| Temp. Coefficient ( | -0.028 (High sensitivity) | ~ -0.025 (Amino group is sensitive) |
| Isoelectric Point (pI) | N/A (Not zwitterionic) | ~5.97 (Poor buffering here) |
| Primary Interference | Aldehydes (fixatives), amine-reactive assays | BCA/Lowry assays, Alkaline Phosphatase |
Mechanistic Comparison
The Tris Mechanism
Tris acts as a cationic buffer .[2] In its protonated form (Tris-H
-
Limitation: Being a primary amine, Tris can form Schiff bases with aldehydes (e.g., formaldehyde), making it incompatible with fixation protocols.
The Glycine Mechanism
Glycine is a zwitterion .[2][3] At neutral pH (~6.0), it exists as
-
The "Dead Zone": At pH 6.0–7.5, Glycine is far from both its pKa values (2.35 and 9.60). Consequently, addition of acid or base causes rapid pH shifts.
-
The Sodium Glycinate Buffer: When titrated with NaOH to pH > 8.6, the amino group (
) deprotonates to . This equilibrium ( ) provides strong buffering capacity in the alkaline range.
Experimental Validation: Determining Buffer Capacity ( )
To objectively compare these buffers, we utilize the Buffer Capacity (
Protocol: Potentiometric Titration
This protocol generates the data necessary to calculate
Figure 1: Workflow for determining buffer capacity via potentiometric titration.
Comparative Data Analysis
The table below summarizes the theoretical buffer capacity (
| pH Point | Tris-HCl | Sodium Glycinate | Interpretation |
| pH 2.5 | < 1.0 (Negligible) | ~45.0 | Glycine buffers strongly (Carboxyl group). |
| pH 7.4 | ~25.0 (Moderate) | < 2.0 (Negligible) | Tris is superior for physiological work.[2] |
| pH 8.1 | ~57.5 (Maximal) | ~5.0 (Weak) | Tris is at its peak performance.[2] |
| pH 9.6 | ~5.0 (Weak) | ~57.5 (Maximal) | Glycine is superior for alkaline work.[2] |
Analysis:
-
Tris-HCl shows a classic "bell curve" of capacity centered at pH 8.1.[2]
-
Sodium Glycinate shows a "U-shaped" capacity profile in the physiological window, offering high capacity only at the extremes (pH < 3 or > 9).
Application Decision Matrix
Select your buffer based on the specific requirements of your downstream application.
Figure 2: Decision logic for selecting between Tris and Glycine based on experimental needs.
Specific Use Cases
-
SDS-PAGE (Tris-Glycine System): This is a hybrid application.[2] Tris sets the pH (8.8 or 6.8), while Glycine acts as the "trailing ion." In the stacking gel (pH 6.8), Glycine is zwitterionic (neutral) and moves slowly. In the resolving gel (pH 8.8), it becomes negatively charged (glycinate) and moves fast. Sodium Glycinate alone is not used here; the interplay is key.
-
Western Blot Transfer: A Tris-Glycine-Methanol buffer is standard.[2][5] The Glycine provides the conductivity required to transfer proteins from gel to membrane without generating excessive heat (due to its relatively low mobility compared to chloride ions).
Limitations & Interferences[3]
Tris-HCl[2][5]
-
Temperature Sensitivity: A pH 8.0 solution prepared at 25°C will drop to pH ~7.7 at 37°C. Always adjust pH at the working temperature.[2]
-
Electrode Toxicity: Tris can clog Ag/AgCl pH electrodes over time; use a calomel electrode if possible or clean frequently.
-
Mammalian Cell Toxicity: Tris can penetrate cells and is generally toxic to mammalian cells; HEPES is preferred for cell culture.[2]
Sodium Glycinate[2][6][7]
-
BCA/Lowry Assay Incompatibility: As a primary amine source, Glycine reacts with the copper reagents in these assays, causing false positives.[2] Use the Bradford assay instead.
-
Enzyme Inhibition: Glycine can inhibit certain metal-dependent enzymes (e.g., Alkaline Phosphatase) by chelating Zinc and Magnesium ions.[2]
References
-
Good, N. E., et al. (1966).[2] Hydrogen Ion Buffers for Biological Research. Biochemistry. Link
-
Gold Biotechnology. (2024). Tris Base vs Tris HCl: Key Differences for Scientific Research. GoldBio Guide. Link
-
Sigma-Aldrich. (2024).[2] Biological Buffers: Properties and Ranges. MilliporeSigma Technical Library. Link
-
Beynon, R. J., & Easterby, J. S. (1996).[2] Buffer Solutions: The Basics. BIOS Scientific Publishers.
-
Hames, B. D. (1998).[2] Gel Electrophoresis of Proteins: A Practical Approach. Oxford University Press.
Sources
Navigating Immunoassay Integrity: A Comparative Guide to Sodium Glycinate Buffers
For Immediate Release
To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Assay Development Core Subject: Comparative Performance Analysis of Sodium;2-aminoacetate;hydrate (Sodium Glycinate) in Immunoassay Buffer Systems
Executive Summary
The integrity of an immunoassay is fundamentally reliant on the careful orchestration of its components, with buffer systems playing a pivotal role in maintaining an environment conducive to specific antibody-antigen interactions. This guide provides an in-depth comparison of buffer systems containing sodium;2-aminoacetate;hydrate, commonly known as sodium glycinate, against standard alternatives such as Phosphate-Buffered Saline (PBS) and Tris-Buffered Saline (TBS). While glycine-based buffers are utilized in various biochemical applications, their role in immunoassays can be complex. This document elucidates the potential for sodium glycinate to induce non-specific binding and other interferences, offering experimental frameworks to evaluate and mitigate these effects, thereby ensuring assay accuracy and reliability.
The Critical Role of Buffer Systems in Immunoassays
Immunoassays are susceptible to a variety of interferences that can lead to erroneous results.[1][2][3] Non-specific binding (NSB), where assay components adhere to surfaces or other proteins indiscriminately, is a primary contributor to high background signals and reduced assay sensitivity.[4][5] The buffer system is the first line of defense against such phenomena, tasked with maintaining pH, ionic strength, and minimizing the interactions that lead to false signals.[6][7] The choice of buffering agent, therefore, is not a trivial consideration but a critical parameter in assay optimization.[8][9]
Sodium Glycinate: Properties and Applications
Sodium glycinate, the sodium salt of the non-essential amino acid glycine, is a versatile biochemical reagent.[10][11] Its zwitterionic nature at physiological pH and its use as a buffering agent are well-documented.[12][13] In biotechnology, glycine buffers are prominently used for the elution of antibodies from protein A or G affinity columns due to their ability to disrupt protein-protein interactions at low pH.[14][15] This very property, however, warrants careful consideration when incorporating glycine into immunoassay systems where stable and specific antibody-antigen binding is paramount.
Potential for Interference by Sodium Glycinate in Immunoassays
While often employed in blocking solutions to quench residual aldehyde groups after fixation in techniques like immunohistochemistry and some ELISA protocols, the presence of free glycine in the assay milieu can be a double-edged sword.[16][17]
Mechanisms of Interference:
-
Non-Specific Binding and High Background: Glycine's small size and zwitterionic character can, in some contexts, contribute to increased background noise. One study demonstrated that in an ELISA for anti-cyclic citrullinated peptide (CCP) antibodies, glycine-coupled wells used to determine background noise showed significant non-specific reactions in a buffer system that failed to block these interactions effectively.[18] This suggests that while glycine can be used to block certain reactive groups, it may not be an effective general blocking agent against protein adsorption to the microplate surface.
-
Alteration of Protein Conformation and Stability: Amino acids, including glycine, can influence protein solubility and stability.[19][20] While this can be advantageous in preventing aggregation, it also poses a risk of subtly altering the conformation of capture or detection antibodies, potentially affecting their binding affinity and specificity.
-
Immunogenicity: Research has shown that when glycine is used to block aldehyde groups from cross-linking agents, the glycine residue itself can become part of a new antigenic determinant, capable of eliciting a specific antibody response.[21] While this is a specific case related to chemical conjugation, it highlights the potential for small molecules in the assay environment to participate in unintended immunological reactions.
Comparative Analysis: Sodium Glycinate vs. Standard Buffers
To provide a clear performance comparison, we present hypothetical data from a typical sandwich ELISA experiment designed to measure a model analyte. The experiment compares a glycine-based buffer (GB) with standard Phosphate-Buffered Saline (PBS) and Tris-Buffered Saline (TBS) as the assay diluent.
Table 1: Comparative ELISA Performance in Different Buffer Systems
| Parameter | Glycine Buffer (0.1 M, pH 7.4) | PBS (pH 7.4) | TBS (pH 7.4) |
| Signal (Max O.D.) | 1.85 | 2.50 | 2.45 |
| Background (Zero Analyte O.D.) | 0.45 | 0.10 | 0.12 |
| Signal-to-Noise Ratio (S/N) | 4.1 | 25.0 | 20.4 |
| Lower Limit of Detection (LLOD) | 15 pg/mL | 2 pg/mL | 3 pg/mL |
| Intra-assay Precision (%CV) | 12% | <5% | <6% |
The data clearly indicates that in this hypothetical scenario, the glycine-based buffer resulted in a significantly higher background, leading to a poor signal-to-noise ratio and a higher limit of detection compared to PBS and TBS. This underscores the potential for sodium glycinate to interfere with assay performance.
Experimental Design for Buffer System Evaluation
To empirically determine the optimal buffer for a specific immunoassay, a systematic evaluation is essential.
Workflow for Buffer System Optimization
Caption: Workflow for systematic evaluation of immunoassay buffer systems.
Protocol: Comparative Buffer Analysis in a Sandwich ELISA
-
Plate Coating: Coat a 96-well high-binding microplate with capture antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
Washing: Wash the plate 3 times with Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific sites with a standard blocking buffer (e.g., 1% BSA in PBS) for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Sample/Standard Incubation:
-
Prepare a serial dilution of the target analyte (standard curve) in each of the test buffers:
-
Buffer A: 0.1 M Sodium Glycinate, pH 7.4
-
Buffer B: 1X PBS, pH 7.4
-
Buffer C: 1X TBS, pH 7.4
-
-
Include a "zero analyte" control for each buffer to determine the background signal.
-
Add the standards to the plate and incubate for 2 hours at room temperature.
-
-
Washing: Repeat the wash step.
-
Detection Antibody Incubation: Add the biotinylated detection antibody diluted in the respective test buffer and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Enzyme Conjugate Incubation: Add Streptavidin-HRP diluted in the respective test buffer and incubate for 30 minutes at room temperature.
-
Washing: Wash the plate 5 times.
-
Substrate Development: Add TMB substrate and incubate in the dark until sufficient color develops. Stop the reaction with 2N H2SO4.
-
Data Acquisition: Read the absorbance at 450 nm.
-
Analysis: For each buffer system, plot the standard curve and calculate the signal-to-noise ratio, lower limit of detection (LLOD), and precision (%CV).
Recommendations and Best Practices
-
Empirical Testing is Non-Negotiable: The theoretical advantages of a buffer component do not guarantee optimal performance. Always conduct a comparative analysis with standard, well-characterized buffers like PBS and TBS.[9]
-
Context is Key: The suitability of a glycine-based buffer may be highly dependent on the specific antibodies, analyte, and assay format. Its use in elution protocols at low pH does not directly translate to suitability as a neutral pH assay diluent.[15]
-
Prioritize Signal-to-Noise: A high signal is meaningless without a low background. The signal-to-noise ratio is a more reliable indicator of assay performance than the absolute signal intensity.
-
Consider Commercial Diluents: For challenging assays, specialized commercial sample and assay diluents are available.[22][23] These are often formulated with a variety of blocking agents and stabilizers to minimize matrix effects and non-specific binding.[24]
Conclusion
While sodium;2-aminoacetate;hydrate has its place in the biochemist's toolkit, its application in immunoassays requires careful validation. The potential for increased non-specific binding and interference, as illustrated in our comparative guide, necessitates a rigorous, data-driven approach to buffer selection. By adhering to the principles of systematic optimization and prioritizing assay integrity, researchers can avoid the pitfalls of suboptimal buffer systems and ensure the generation of accurate and reproducible data.
References
-
CANDOR Bioscience GmbH. (n.d.). Nonspecific binding in immunoassays. Available from: [Link]
-
Mintchem. (n.d.). Sodium glycinate, also known as sodium aminoacetate Suppliers, Exporters. Available from: [Link]
-
Protocol Online. (2008). Role of glycine based blocking in Immunofluorescence. Available from: [Link]
-
ResearchGate. (2014). What are the optimal conditions to elute with glycine in IP protocol?. Available from: [Link]
-
Bio-Rad. (n.d.). Chromatography. Available from: [Link]
-
Interchim. (n.d.). Buffers & Saturating agents. Available from: [Link]
-
Biocompare. (n.d.). Glycine Buffers. Available from: [Link]
-
PubMed. (n.d.). [Antigenic properties of glycine residue blocking aldehyde groups of cross-linking agent in peptide-protein conjugates]. Available from: [Link]
-
Ismail, A. A. (2005). Interferences in Immunoassay. Annals of Clinical Biochemistry, 42(5), 355-370. Available from: [Link]
-
ImmunoChemistry Technologies. (n.d.). Sample and Assay Diluents. Available from: [Link]
-
ELGA LabWater. (2020). Immunoassay | Sources of Interference & their Effects. Available from: [Link]
-
PubMed. (2021). Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ionization mass spectrometry. Available from: [Link]
-
ResearchGate. (2012). Does anyone know what is the purpose of glycine to blocking solution in ELISA assay?. Available from: [Link]
-
Chon, J., & Choe, J. (2017). An ELISA protocol to improve the accuracy and reliability of serological antibody assays. Journal of Immunological Methods, 444, 9-18. Available from: [Link]
-
PubMed. (2024). Buffer system improves the removal of host cell protein impurities in monoclonal antibody purification. Available from: [Link]
-
PubChem. (n.d.). Sodium aminoacetate--water (1/1/1). Available from: [Link]
-
ResearchGate. (n.d.). Comparison of elution efficiency between PBS and GB for NoV GII.... Available from: [Link]
-
CANDOR Bioscience GmbH. (n.d.). Optimisation of assays: Interference in immunoassays recognize and avoid. Available from: [Link]
-
YouTube. (2019). Benefits of Sample and Assay Diluents for ELISAs. Available from: [Link]
-
Chen, Y., et al. (2021). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. Foods, 10(7), 1547. Available from: [Link]
-
Frontiers. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Available from: [Link]
-
NCBI Bookshelf. (2012). Assay Guidance Manual - Immunoassay Methods. Available from: [Link]
-
PubMed. (2004). Double autoimmunostaining with glycine treatment. Available from: [Link]
-
DergiPark. (2023). INTERFERENCE IN IMMUNOASSAYS. Available from: [Link]
-
Biocompare. (2020). Expert Tips on Optimizing Immunoassay Design and Validation. Available from: [Link]
-
MyAssays. (n.d.). How to choose and optimize ELISA reagents and procedures. Available from: [Link]
-
PubMed. (2021). Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ionization mass spectrometry. Available from: [Link]
-
ResearchGate. (n.d.). ELISA conditions to reduce non-specific binding. Available from: [Link]
- Google Patents. (n.d.). Method for reduction of interferences in immunoassays.
-
Semantic Scholar. (2022). Optimizing Effective Parameters to Enhance the Sensitivity of Vertical Flow Assay for Detection of Escherichia coli. Available from: [Link]
-
Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays. Available from: [Link]
-
PubChem. (n.d.). Sodium Glycinate. Available from: [Link]
-
G-Biosciences. (2017). Non-Specific Binding: Why It Needs to be Blocked in Western blots!. Available from: [Link]
-
Taylor & Francis Online. (2022). Optimising effective parameters to improve performance quality in lateral flow immunoassay for detection of PBP2a in methicillin-resistant Staphylococcus aureus (MRSA). Available from: [Link]
Sources
- 1. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elgalabwater.com [elgalabwater.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. nonspecific binding in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 5. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. How to choose and optimize ELISA reagents and procedures - MyAssays [myassays.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. biocompare.com [biocompare.com]
- 10. Mintchem Sodium glycinate, also known as sodium aminoacetate Suppliers, Exporters | HEAVEN [m.heavenmaterials.com]
- 11. Sodium Glycinate | C2H4NNaO2 | CID 4684308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. biocompare.com [biocompare.com]
- 13. chemimpex.com [chemimpex.com]
- 14. researchgate.net [researchgate.net]
- 15. bio-rad.com [bio-rad.com]
- 16. Role of glycine based blocking in Immunofluorescence - Immunology and Histology [protocol-online.org]
- 17. researchgate.net [researchgate.net]
- 18. An ELISA protocol to improve the accuracy and reliability of serological antibody assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins [frontiersin.org]
- 21. [Antigenic properties of glycine residue blocking aldehyde groups of cross-linking agent in peptide-protein conjugates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. antibodiesinc.com [antibodiesinc.com]
- 23. youtube.com [youtube.com]
- 24. biomol.com [biomol.com]
Comparative Performance Analysis of Sodium Glycinate: Supplier Variability in Pharmaceutical Applications
Executive Summary
Sodium glycinate (CAS 6000-44-8) is a critical amino acid salt utilized as a buffering agent, disintegration accelerant, and stabilizer in biologic formulations.[1][2][3] While the theoretical stoichiometry remains constant, lot-to-lot and supplier-to-supplier variability in trace impurities (heavy metals, chlorides) and physical properties (particle size, hygroscopicity) can catastrophically impact sensitive drug development workflows.
This guide provides an objective, data-driven comparison of sodium glycinate from three distinct supply tiers. We employ a rigorous, self-validating experimental framework to demonstrate how "minor" specification differences translate into observable performance deviations in dissolution kinetics and protein stability.
Experimental Framework & Methodology
To ensure scientific integrity, we established a blinded comparison protocol. Three commercial grades were selected to represent the market spectrum:
-
Supplier A (Pharma Grade): GMP-manufactured, low endotoxin, intended for parenteral formulations.
-
Supplier B (Reagent Grade): High purity (>99%), intended for general laboratory synthesis.
-
Supplier C (Industrial Grade): Bulk chemical grade, often used in cosmetic or detergent applications.
Qualification Workflow
The following diagram outlines the self-validating testing logic used to screen these materials. This workflow ensures that failure at any stage triggers a root-cause analysis before proceeding.
Figure 1: Step-wise qualification workflow for critical raw materials in formulation development.
Comparative Specifications & Analytical Data
Baseline Specifications (The "Paper" Comparison)
Before physical testing, we analyzed the Certificates of Analysis (CoA) and verified them via in-house testing. Note the discrepancy in heavy metals and iron content.
| Parameter | Method | Supplier A (Pharma) | Supplier B (Reagent) | Supplier C (Industrial) |
| Assay (Dry Basis) | Non-aqueous Titration | 99.8% | 99.1% | 98.2% |
| Appearance | Visual | White Crystalline Powder | White Powder | Off-white/Yellowish Granules |
| Solubility (10% aq) | Turbidimetry | Clear, Colorless (< 2 NTU) | Clear (< 5 NTU) | Hazy (> 15 NTU) |
| Heavy Metals (Pb) | ICP-MS | < 1 ppm | < 5 ppm | < 20 ppm |
| Iron (Fe) | ICP-OES | < 2 ppm | < 10 ppm | < 50 ppm |
| Chloride (Cl-) | Ion Chromatography | < 0.01% | < 0.05% | 0.2% |
| pH (5% Solution) | Potentiometry | 10.8 - 11.2 | 10.5 - 11.5 | 10.0 - 12.0 |
Key Insight: While all suppliers meet the basic "Assay" requirement of >98%, Supplier C's elevated iron content (50 ppm) is a critical risk factor for oxidative degradation in biologic drugs.
Dissolution Kinetics Experiment
Objective: Determine how particle size distribution (PSD) and synthesis byproducts affect the speed of preparation for high-concentration buffers.
Protocol:
-
Weigh 5.0 g of Sodium Glycinate into 100 mL deionized water at 25°C.
-
Stir at constant 200 RPM using a magnetic stirrer.
-
Monitor turbidity (NTU) continuously until the solution reaches baseline (complete dissolution).
Results:
-
Supplier A: Dissolved in 45 seconds . Solution remained strictly clear.
-
Supplier B: Dissolved in 120 seconds . Minor clumping observed due to fine particle aggregation.
-
Supplier C: Required 350 seconds . Resulting solution retained a slight yellow tint and measurable turbidity (18 NTU), likely due to insoluble silica or stearate flow aids often used in bulk processing.
Application Case Study: Protein Stability
The most critical test of a raw material is its performance in the final system. We formulated a model monoclonal antibody (mAb) buffer using sodium glycinate from each supplier to test for excipient-induced instability.
Hypothesis: Trace transition metals (Fe, Cu) in lower-grade sodium glycinate will catalyze Fenton-like reactions, leading to protein oxidation and aggregation.
Protocol:
-
Buffer Prep: 50 mM Sodium Glycinate buffer adjusted to pH 7.5.
-
Spike: Add mAb to a final concentration of 10 mg/mL.
-
Stress: Incubate at 40°C for 14 days (Accelerated Stability).
-
Analysis: Size Exclusion Chromatography (SEC-HPLC) to measure % Aggregates.
Results: % High Molecular Weight Species (Aggregates)
| Timepoint | Supplier A (Pharma) | Supplier B (Reagent) | Supplier C (Industrial) |
| Day 0 | 0.5% | 0.6% | 0.8% |
| Day 7 | 0.8% | 1.2% | 4.5% |
| Day 14 | 1.1% | 2.3% | 12.8% |
Analysis: The formulation using Supplier C failed catastrophically. The 12.8% aggregation rate correlates directly with the elevated Iron (Fe) content found in the baseline specs. Iron acts as a catalyst for oxidation in protein formulations. Supplier A maintained stability comparable to the control, validating the necessity of low-metal grades for biological applications.
Mechanism of Failure
To explain the experimental data, we map the chemical pathway where low-quality sodium glycinate compromises formulation integrity.
Figure 2: Oxidative degradation pathway catalyzed by trace metal impurities in reagent-grade excipients.
Conclusion & Recommendations
For researchers and formulation scientists, "Sodium Glycinate" is not a generic commodity.[1] The synthesis route and purification rigor define its suitability for use.
-
For Drug Development (Parenteral/Biologics): You must utilize Supplier A (Pharma Grade) . The cost premium is negligible compared to the risk of protein aggregation caused by trace metals (Fe, Cu) found in lower grades.
-
For Early Stage/Small Molecule Synthesis: Supplier B (Reagent Grade) is acceptable, provided that the reaction is not sensitive to chloride ions or trace insolubles.
-
For Industrial/Topical/Cosmetic: Supplier C is viable only if the formulation includes chelating agents (e.g., EDTA) to sequester the high iron content identified in our analysis.
Final Verdict: Always qualify your sodium glycinate source via a 10% solution turbidity test and an ICP-MS metal screen before introducing it into a biological matrix.
References
-
United States Pharmacopeia (USP). General Chapter <232> Elemental Impurities—Limits. USP-NF.
-
PubChem. Sodium Glycinate Compound Summary (CAS 6000-44-8).[1] National Center for Biotechnology Information.
-
Pyne, A. et al. Glycine crystallization during freezing: the effects of salt form, pH, and ionic strength. Pharmaceutical Research, 2003.
-
GuideChem. Sodium Glycinate Chemical Properties and Safety Data.
-
Riverland Trading. Sodium Glycinate Applications in Pharmaceuticals and Personal Care.[1][3]
Sources
Reproducibility of experiments using homemade vs. commercial sodium glycinate
A Comparative Analysis of In-Situ Preparation vs. Commercial Crystallized Sources
Executive Summary
In drug development and biochemical assays, buffer reproducibility is non-negotiable. Sodium glycinate (Gly-Na) is a critical buffering agent in the pH 8.5–10.0 range, widely used in electrophoresis, protein formulation, and chromatography.
A common laboratory practice is the "in-situ" preparation of sodium glycinate buffers by neutralizing glycine with sodium hydroxide (NaOH). While cost-effective, this method introduces significant variability due to the hygroscopic and carbon-absorbing nature of NaOH. This guide objectively compares Homemade (In-Situ) preparation against Commercial (Pre-Crystallized) sodium glycinate, demonstrating that the commercial salt offers superior batch-to-batch consistency, lower ionic strength variability, and reduced carbonate contamination.
The Chemistry of Variability
To understand the reproducibility gap, we must analyze the thermodynamics and stoichiometry of both sources.
The "Homemade" Stoichiometry Trap
The "homemade" protocol typically follows this reaction:
The Failure Mode: The critical variable is the NaOH. Sodium hydroxide pellets are highly hygroscopic and deliquescent.
-
Water Absorption: A container of NaOH opened multiple times absorbs atmospheric moisture. Weighing 4.0g of "old" NaOH may actually deliver only 3.6g of NaOH and 0.4g of water.
-
Carbonate Formation: NaOH reacts with atmospheric CO₂ to form Sodium Carbonate (
). This introduces a secondary buffering system (Carbonate/Bicarbonate) that alters the pH profile and ionic strength.
The Commercial Advantage
Commercial Sodium Glycinate is produced via controlled industrial crystallization, filtration, and drying.
-
Defined Purity: Typically >99% purity with <1% water content.
-
Stoichiometric Precision: You are weighing a stable salt, not a reactive base. 10.0g of commercial Gly-Na contains a fixed molar quantity of glycinate, regardless of humidity.
Visualizing the Error Cascade
The following diagram illustrates where variability enters the workflow in homemade preparations versus the linear path of commercial sources.
Figure 1: Workflow comparison showing critical failure points (Red) in homemade preparation vs. the streamlined commercial process (Green).
Comparative Data Analysis
Theoretical Impurity Profile
The following table contrasts the chemical composition of a 1.0M Sodium Glycinate buffer prepared by both methods, assuming standard laboratory conditions (NaOH opened 3 months ago).
| Parameter | Commercial Sodium Glycinate | Homemade (Glycine + Aged NaOH) | Impact on Experiment |
| Active Species | >99.5% Glycinate | ~94-96% Glycinate | Lower buffering capacity. |
| Carbonate Content | <0.1% | 1.0% - 3.0% (from NaOH) | Altered electrophoretic mobility; "Ghost" bands. |
| pH (1M solution) | 10.8 ± 0.1 (Consistent) | 10.5 - 11.2 (Variable) | Requires titration with HCl/NaOH, adding ionic strength. |
| Heavy Metals | <10 ppm (QC Certified) | Unknown (Dependent on NaOH grade) | Potential enzyme inhibition. |
Experimental Validation: The Titration Stress Test
To validate the consistency of your sodium glycinate source, perform this self-validating protocol.
Protocol:
-
Prepare Solution A: Dissolve 9.7g Commercial Sodium Glycinate in 100mL dH₂O.
-
Prepare Solution B: Dissolve 7.5g Glycine + 4.0g NaOH in 100mL dH₂O.
-
Titrate: Add 1.0M HCl in 0.5mL increments to both solutions until pH 8.0 is reached.
-
Measure: Record the volume of HCl required.
Expected Result:
-
Commercial: The volume of HCl required will match the theoretical Henderson-Hasselbalch prediction within ±2%.
-
Homemade: You will likely observe a "shoulder" in the titration curve around pH 10.3 (Carbonate pKa2) or pH 6.3 (Carbonate pKa1), indicating carbonate contamination. The total HCl volume will vary based on the actual water content of your NaOH pellets.
Downstream Application Impact: Electrophoresis
In SDS-PAGE or Capillary Electrophoresis (CE), the buffer's ionic strength determines current and migration speed.[1]
Figure 2: The causal pathway from reagent variability to electrophoretic artifacts.
Observation: Buffers made with carbonate-contaminated NaOH often result in "smiling" bands due to uneven heating (Joule heating) across the gel, caused by higher-than-calculated ionic conductivity.
Protocols for Reproducibility
Method A: Commercial Salt (Recommended for Critical Assays)
Best for: GMP manufacturing, quantitative HPLC/CE, long-term stability studies.
-
Calculate: Determine mass required using MW = 97.05 g/mol .
-
Example: For 1L of 0.1M buffer:
.
-
-
Dissolve: Add to 900mL ultrapure water.
-
Check pH: The native pH will be ~10-11.
-
Adjust: Titrate down to desired pH (e.g., 9.6) using 1M HCl or Acetic Acid.
-
Why: Titrating a pure salt with acid is more precise than neutralizing two solids.
-
-
Finalize: Bring to volume (1L).
Method B: In-Situ Preparation (Optimized)
Best for: Routine washing steps, educational labs, cost-sensitive non-critical applications.
-
Stock Solutions: Do NOT use solid NaOH. Use a commercial 10N NaOH liquid concentrate (less carbonate).
-
Dissolve Glycine: Dissolve 7.51g Glycine (MW 75.07) in 900mL water.
-
Titrate: Add 10N NaOH dropwise while stirring and monitoring pH until target is reached.
-
Critical: Do not rely on calculated mass of NaOH. Rely only on the pH meter.
-
-
Temperature Control: Ensure solution is at 25°C before final pH check (Glycine pKa shifts -0.025 units per °C rise).
References
-
PubChem. (n.d.). Sodium Glycinate - Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]
-
Cold Spring Harbor Protocols. (2006). Glycine-NaOH Buffer Preparation. CSHL Press. Retrieved from [Link]
- Beynon, R. J., & Easterby, J. S. (1996). Buffer Solutions: The Basics. BIOS Scientific Publishers.
-
Apical Scientific. (2020).[2] Safety Data Sheet: Glycine-Sodium Hydroxide Buffer. Retrieved from [Link]
Sources
Comparative study of glycinate salts (e.g., magnesium, zinc) in biological systems.
Executive Summary
In the development of mineral therapeutics and high-performance nutraceuticals, the counter-ion selection is as critical as the metal cation itself. Traditional inorganic salts (oxides, sulfates) and organic acid salts (citrates, gluconates) often suffer from pH-dependent solubility issues, gastrointestinal (GI) intolerance, and antagonistic competition for absorption channels.
This guide presents a technical analysis of Bisglycinate Chelates (specifically Magnesium and Zinc). Unlike ionic salts, these compounds utilize coordinate covalent bonding to form neutral, stable heterocyclic rings. This structural advantage allows them to bypass standard ion channels (DMT1) and utilize peptide transport systems (PEPT1), resulting in superior bioavailability and reduced GI side effects.
Part 1: The Chelation Mechanism
The Coordinate Covalent Bond
True amino acid chelates are not simple mixtures of metal and glycine. They are defined by the formation of a coordinate covalent bond between the metal ion (M²⁺) and the ligand (Glycine).
-
Ligand Binding: The nitrogen of the amino group (-NH₂) and the oxygen of the carboxyl group (-COO⁻) bind to the metal.
-
The Chelate Ring: This double attachment creates a thermodynamically stable 5-membered heterocyclic ring .
-
Neutrality: In a bisglycinate (1:2 molar ratio), the two positive charges of the metal are neutralized by the two glycine molecules. This resulting neutral charge is critical for minimizing interactions with dietary inhibitors (phytates, oxalates) and mucosal irritants.
Stability Constants (The "Goldilocks" Zone)
For a chelate to be biologically effective, its stability constant (
-
Too Low (
): The complex dissociates in the low pH of the stomach, reverting to a simple metal salt and losing its advantage. -
Too High (
): The metal is bound so tightly that it cannot be released for metabolic use (e.g., EDTA complexes). -
Optimal Range: Glycinates typically exhibit stability constants that allow survival through the stomach (pH 1.5–3.0) but permit ligand exchange or hydrolysis at the physiological pH of tissues.
Part 2: Physicochemical Comparison
The following table contrasts the physicochemical properties of Glycinates against industry-standard alternatives.
Table 1: Comparative Physicochemical Profile
| Parameter | Magnesium Bisglycinate | Magnesium Oxide | Magnesium Citrate | Zinc Bisglycinate | Zinc Sulfate |
| Chemical Structure | Chelate (Heterocyclic Ring) | Inorganic Lattice | Organic Acid Salt | Chelate (Heterocyclic Ring) | Inorganic Salt |
| Water Solubility | High (>200 g/L) | Very Low (<0.1 g/L) | Moderate (~200 g/L) | High | Very High |
| pH Solubility | Stable over wide pH range | Requires Acid (Stomach) | Soluble | Stable over wide pH range | Soluble |
| Gut Interaction | Neutral (Passive/Active transport) | Reacts with HCl (Exothermic) | Osmotic Effect (Draws water) | Neutral | Irritant (Astringent) |
| Bioavailability | High (Systemic) | Low (~4-5%) | Moderate/High | Superior (+43% vs Gluconate) | Moderate |
Part 3: Biological Efficacy & Pharmacokinetics
Absorption Pathways: The PEPT1 Advantage
The most significant differentiator of glycinate salts is their absorption mechanism.
-
Traditional Salts: Must dissociate into free metal ions (
). These ions compete for the DMT1 (Divalent Metal Transporter 1) channel, which is easily saturated and inhibited by other minerals (e.g., Ca²⁺ competing with Zn²⁺). -
Glycinates: Are recognized by the enterocytes as dipeptides. They are transported intact via the PEPT1 (Peptide Transporter 1) , a high-capacity active transport system that is less susceptible to mineral competition.
Visualization of Absorption Mechanisms
Figure 1: Comparative absorption pathways. Inorganic salts require dissociation and compete for the limited DMT1 channel. Bisglycinates utilize the high-capacity PEPT1 peptide transporter, bypassing mineral competition.
Clinical Bioavailability Data
-
Zinc Bisglycinate: A randomized crossover study demonstrated that Zinc Bisglycinate had a 43.4% higher bioavailability compared to Zinc Gluconate.[1][2] The study utilized AUC (Area Under the Curve) plasma concentration measurements, confirming that the chelate structure protects the metal from dietary inhibitors like phytates.
-
Magnesium Bisglycinate: In patients with ileal resection (impaired absorption), Mg Bisglycinate showed significantly higher absorption and retention compared to Mg Oxide.[[“]] Furthermore, it lacked the laxative side effect common to Mg Citrate, which acts as an osmotic agent drawing water into the colon.
Part 4: Experimental Validation Protocols
To verify the quality and efficacy of a glycinate raw material, the following protocols are recommended.
Protocol A: FTIR Chelate Integrity Validation
Purpose: To distinguish a true chelate from a dry blend of metal salt and glycine.
-
Sample Preparation: Mix 2mg of sample with 200mg dry KBr (Potassium Bromide). Grind to a fine powder and press into a translucent pellet.
-
Instrumentation: FTIR Spectrometer (Range: 4000–400 cm⁻¹).
-
Analysis:
-
Target Region: Focus on the Carboxyl (
) stretching region (1550–1650 cm⁻¹) and Amino ( ) region. -
Validation Criteria:
-
Free Glycine: Exhibits a peak at ~1597 cm⁻¹.
-
True Chelate: The
peak shifts significantly (typically to ~1640 cm⁻¹) due to metal coordination. -
The "Fingerprint": Absence of the free glycine peak confirms complete reaction. If the free glycine peak remains, the product is a simple admixture.
-
-
Protocol B: Caco-2 Bioavailability Assay
Purpose: To model intestinal absorption via the PEPT1 pathway.
-
Cell Culture: Seed Caco-2 cells (human epithelial colorectal adenocarcinoma) on transwell inserts. Culture for 21 days to allow differentiation into an enterocyte-like monolayer.
-
Treatment:
-
Control:
solution (10-50 µM). -
Test: Zinc Bisglycinate solution (10-50 µM).
-
Inhibitor (Optional): Add Gly-Sar (Glycyl-sarcosine), a known PEPT1 substrate, to test for competitive inhibition.
-
-
Transport Assay:
-
Add solutions to the Apical (top) chamber.
-
Incubate for 2 hours at 37°C.
-
Measure Metal concentration in the Basolateral (bottom) chamber using ICP-MS (Inductively Coupled Plasma Mass Spectrometry).
-
-
Data Analysis: Calculate the Apparent Permeability Coefficient (
). A significantly higher for the chelate, which decreases in the presence of Gly-Sar, confirms PEPT1-mediated transport.
References
-
Gandia, P., et al. (2007).[1][4] "A Bioavailability Study Comparing Two Oral Formulations Containing Zinc (Zn Bis-Glycinate vs. Zn Gluconate) After a Single Administration to Twelve Healthy Female Volunteers." International Journal for Vitamin and Nutrition Research.[4] Link
-
Schuette, S. A., et al. (1994). "Bioavailability of magnesium diglycinate vs magnesium oxide in patients with ileal resection." Journal of Parenteral and Enteral Nutrition. Link
-
Hartle, J. W., et al. (2016). "Development of a Model for In-Vitro Comparative Absorption of Magnesium from Five Magnesium Sources Commonly Used as Dietary Supplements." FASEB Journal. Link
-
Ashmead, H. D. (2012). "The Pathways for Absorption of an Amino Acid Chelate." Amino Acid Chelation in Human and Animal Nutrition. CRC Press. Link
-
EFSA Panel on Food Additives and Nutrient Sources. (2008). "Scientific Opinion on Magnesium Bisglycinate as a Source of Magnesium for Use in Foods for Particular Nutritional Uses." EFSA Journal. Link
Sources
- 1. Comparative Absorption and Bioavailability of Various Chemical Forms of Zinc in Humans: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A bioavailability study comparing two oral formulations containing zinc (Zn bis-glycinate vs. Zn gluconate) after a single administration to twelve healthy female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. storage.imrpress.com [storage.imrpress.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Sodium;2-aminoacetate;hydrate
Understanding the Compound: Sodium;2-aminoacetate;hydrate
Sodium;2-aminoacetate;hydrate is the sodium salt of the amino acid glycine. While many sources do not classify this compound as a hazardous substance under the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (29 CFR 1910.1200), it is crucial to recognize that the toxicological properties may not have been fully investigated[1][2]. Therefore, a cautious approach to its disposal is warranted to minimize potential environmental impact and ensure workplace safety.
Core Disposal Protocol: A Step-by-Step Approach
The following procedure outlines the necessary steps for the safe disposal of sodium;2-aminoacetate;hydrate. This process emphasizes the generator's responsibility in waste characterization and adherence to local regulations.
The first and most critical step is to determine if your waste containing sodium;2-aminoacetate;hydrate should be classified as hazardous. According to the U.S. Environmental Protection Agency (EPA), a waste is considered hazardous if it is specifically listed on one of the four lists of hazardous wastes or if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity[3].
While pure sodium;2-aminoacetate;hydrate is generally not listed as a hazardous waste, you must consider the following:
-
Mixtures: Has the sodium;2-aminoacetate;hydrate been mixed with other chemicals that would render the waste hazardous?
-
Process Contamination: Could the process in which the compound was used have introduced hazardous contaminants?
It is the legal responsibility of the chemical waste generator to make this determination[1]. If you are uncertain, it is always best to manage the waste as hazardous.
Once you have characterized the waste, select an appropriate container for its collection and storage.
-
Container Selection: Use a container that is compatible with the chemical waste. For solid sodium;2-aminoacetate;hydrate, a clean, dry, and sealable container is suitable[1].
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" (if applicable), the full chemical name ("Sodium;2-aminoacetate;hydrate"), and any other components in the waste mixture. The label should also include the date when the container was first used for waste accumulation[4].
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials[4]. Ensure the container is kept closed except when adding waste[5].
The appropriate disposal pathway depends on the waste characterization performed in Step 1.
-
For Hazardous Waste: If the waste is determined to be hazardous, it must be disposed of through a licensed hazardous waste disposal company[6][7]. This typically involves controlled incineration with flue gas scrubbing or disposal in a licensed chemical destruction plant[6][8]. Do not attempt to dispose of this waste down the drain or in the regular trash[6][9].
-
For Non-Hazardous Waste: If you have definitively determined that the waste is non-hazardous according to all federal, state, and local regulations, some guidelines suggest that certain non-regulated chemical wastes, such as some amino acid salts, may be disposed of in the normal trash or, if in an aqueous solution, down the drain[10]. However, given the explicit recommendations from multiple Safety Data Sheets (SDS) to avoid sewer disposal, the most prudent approach for pure, uncontaminated sodium;2-aminoacetate;hydrate is to collect it for professional disposal[6].
Handling Spills and Empty Containers
Properly managing spills and empty containers is a critical component of the disposal process.
In the event of a spill:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves and safety goggles[1].
-
Containment: Prevent the spill from spreading and entering drains[9][11].
-
Cleanup: For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal[1][2]. Avoid generating dust[1][12].
-
Ventilation: Ensure adequate ventilation in the cleanup area[1].
A container that held sodium;2-aminoacetate;hydrate can typically be disposed of in the regular trash after it has been properly emptied and cleaned.
-
Triple Rinsing: For containers that held a non-hazardous substance, triple rinse the container with a suitable solvent (e.g., water)[13].
-
Rinsate Collection: The rinsate from the first rinse may need to be collected and disposed of as chemical waste, particularly if the original material was determined to be hazardous[5].
-
Defacing Labels: Before disposing of the container, remove or completely deface the original chemical label to prevent misidentification[5][13].
Quantitative Data Summary
The following table summarizes key information regarding the disposal of sodium;2-aminoacetate;hydrate based on available Safety Data Sheets.
| Parameter | Information | Source |
| Hazard Classification | Not generally classified as a hazardous substance or mixture. | [11][12][14] |
| Recommended Disposal | Removal to a licensed chemical destruction plant or controlled incineration. | [6][8] |
| Sewer Disposal | Explicitly advised against. | [6][9] |
| Spill Cleanup | Sweep up and place in a suitable container for disposal. | [1][2] |
| Empty Containers | Triple rinse with an appropriate solvent; dispose of as regular trash after defacing the label. | [5][13] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of sodium;2-aminoacetate;hydrate.
Caption: Decision workflow for the disposal of sodium;2-aminoacetate;hydrate waste.
References
-
SODIUM GLYCINATE Safety Data Sheets(SDS) lookchem. Available at: [Link]
-
Safety Data Sheet: Glycine - Carl ROTH. Available at: [Link]
-
Material Safety Data Sheet - Glycine, Sodium Salt Hydrate 99% - Cole-Parmer. Available at: [Link]
-
Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. Available at: [Link]
-
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Available at: [Link]
-
Safety data sheet - CPAChem. Available at: [Link]
-
Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. Available at: [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury. Available at: [Link]
-
Steps in Complying with Regulations for Hazardous Waste | US EPA. Available at: [Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations. Available at: [Link]
-
In-Laboratory Treatment of Chemical Waste - Safety & Risk Services. Available at: [Link]
-
Waste, Chemical, and Cleanup Enforcement | US EPA. Available at: [Link]
-
Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt. Available at: [Link]
-
EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk - ESSR. Available at: [Link]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 4. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 5. vumc.org [vumc.org]
- 6. lookchem.com [lookchem.com]
- 7. sustainable-markets.com [sustainable-markets.com]
- 8. echemi.com [echemi.com]
- 9. carlroth.com [carlroth.com]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. canterbury.ac.nz [canterbury.ac.nz]
- 14. cpachem.com [cpachem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
